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  • Product: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate
  • CAS: 1823981-56-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate: Structure, Properties, and Synthetic Strategies

Abstract The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azepane scaffold is a seven-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its inherent three-dimensional structure provides a versatile platform for the development of novel therapeutics by allowing for diverse substitution patterns to fine-tune physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, a specific derivative of the azepane core. Due to the limited availability of direct literature on this exact molecule, this document leverages data from structurally analogous compounds to infer its chemical properties, propose viable synthetic routes, and discuss its potential applications in drug discovery. This approach, rooted in established principles of medicinal chemistry, offers valuable insights for researchers and scientists engaged in the design and synthesis of novel azepane-based molecules.

Introduction: The Significance of the Azepane Moiety

The azepane ring system is a key structural motif in a variety of pharmacologically active molecules, including anticancer, antidiabetic, and antiviral agents.[2] The incorporation of the tert-butoxycarbonyl (Boc) protecting group on the azepane nitrogen is a common strategy in multi-step syntheses, enhancing the stability and handling of the heterocyclic core while allowing for selective deprotection under acidic conditions.[1][4] The presence of hydroxyl and methyl groups on the azepane ring, as in the case of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, introduces chirality and offers potential hydrogen bonding interactions, which can be crucial for target engagement in drug design.

Deduced Chemical Structure and Physicochemical Properties

Chemical Structure

The chemical structure of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is characterized by a central seven-membered azepane ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group. The ring is further substituted at the 4-position with a hydroxyl group and a methyl group, and at the 5-position with an additional methyl group. The presence of two stereocenters at the C4 and C5 positions implies the existence of multiple stereoisomers.

Caption: 2D Chemical Structure of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound, extrapolated from data for similar structures.[5][6]

PropertyPredicted ValueBasis for Prediction
Molecular Formula C14H27NO3Based on the chemical structure
Molecular Weight 257.37 g/mol Calculated from the molecular formula
Hydrogen Bond Donors 1 (from the hydroxyl group)Structural analysis
Hydrogen Bond Acceptors 4 (from the hydroxyl and carbonyl oxygens)Structural analysis
LogP (Octanol-Water Partition Coefficient) ~2.0 - 2.5Increased lipophilicity due to two additional methyl groups compared to tert-butyl 4-hydroxyazepane-1-carboxylate (LogP ~1.3)[5]
Topological Polar Surface Area (TPSA) 49.8 ŲSimilar to related Boc-protected hydroxyazepanes[5]
Solubility Likely soluble in organic solvents like methanol, ethanol, and dichloromethane. Limited solubility in water.General solubility of Boc-protected amines and the presence of both polar and non-polar groups.

Proposed Synthetic Strategies

The synthesis of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is anticipated to be a multi-step process. Drawing from established synthetic methodologies for substituted azepanes, a plausible retrosynthetic analysis points towards a key intermediate, a suitably protected azepanone.[2][7]

retrosynthesis target tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate intermediate1 tert-Butyl 4-methyl-4-((trimethylsilyl)oxy)azepan-5-one-1-carboxylate target->intermediate1 Grignard Reaction (MeMgBr) intermediate2 tert-Butyl 4-methyl-5-oxoazepane-1-carboxylate intermediate1->intermediate2 Silylation intermediate3 tert-Butyl 4-oxoazepane-1-carboxylate intermediate2->intermediate3 Methylation start Commercially Available Starting Materials intermediate3->start Multi-step synthesis

Caption: Retrosynthetic analysis for tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

A potential forward synthesis is outlined below:

Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This key intermediate can be synthesized from commercially available starting materials through various reported methods.[7]

Step-by-Step Proposed Synthesis from the Key Intermediate

Step 1: Methylation at the 4-position

  • Reaction: Treatment of tert-butyl 4-oxoazepane-1-carboxylate with a suitable methylating agent, such as methyl iodide, in the presence of a strong base like lithium diisopropylamide (LDA) at low temperatures.

  • Rationale: The strong base will deprotonate the α-carbon to the ketone, forming an enolate which then acts as a nucleophile to attack the methyl iodide.

Step 2: Silylation of the 4-hydroxy group

  • Reaction: The resulting ketone can be protected as a silyl enol ether by reacting it with a silylating agent like trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

  • Rationale: This protection prevents unwanted side reactions in the subsequent Grignard addition.

Step 3: Grignard Reaction to introduce the second methyl group

  • Reaction: The silyl enol ether is then reacted with methylmagnesium bromide (MeMgBr).

  • Rationale: The Grignard reagent will add to the carbonyl group, forming the tertiary alcohol upon workup.

Step 4: Deprotection of the silyl ether

  • Reaction: The silyl ether is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF).

  • Rationale: TBAF is a standard reagent for the cleavage of silyl ethers.

This proposed synthetic route provides a logical pathway to access the target molecule. It is important to note that optimization of reaction conditions and purification methods would be necessary at each step.

Potential Applications in Drug Discovery

The structural features of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate make it an attractive scaffold for the development of novel therapeutic agents. The azepane core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][3]

  • Neurological Disorders: Substituted azepanes have been investigated for their potential in treating neurological disorders. The rigid, three-dimensional structure of the azepane ring can allow for precise positioning of functional groups to interact with specific receptors or enzymes in the central nervous system.[8]

  • Oncology: The azepane moiety is present in several compounds with demonstrated anticancer activity.[3] The hydroxyl and methyl groups on the title compound could be further functionalized to introduce pharmacophores that target cancer-specific pathways.

  • Infectious Diseases: The development of novel anti-infective agents is a critical area of research. The azepane scaffold can serve as a template for the design of compounds that inhibit key microbial enzymes or disrupt pathogen-specific processes.

The chirality of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a particularly important feature. The synthesis of enantiomerically pure forms of this compound would be a critical step in evaluating its potential as a drug candidate, as different stereoisomers often exhibit distinct pharmacological profiles.[4]

Conclusion

While tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is not a widely documented compound, its structural relationship to a class of medicinally important azepane derivatives suggests its potential as a valuable building block in drug discovery. This guide has provided a comprehensive overview of its deduced structure, predicted properties, and a plausible synthetic strategy based on established chemical principles. The insights presented herein are intended to serve as a valuable resource for researchers and scientists working to expand the chemical space of azepane-based therapeutics. Further experimental investigation is warranted to validate the predicted properties and to explore the full potential of this intriguing molecule.

References

  • NextSDS. Tert-Butyl 4-(Hydroxymethyl)-4-Methylazepane-1-Carboxylate. [Link]

  • ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. [Link]

  • PubChem. tert-Butyl 4-hydroxyazepane-1-carboxylate. [Link]

  • MDPI. Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. [Link]

  • PMC. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. [Link]

  • ACS Publications. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. [Link]

  • ACS Publications. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). [Link]

  • White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. [Link]

  • Chemspace. Tert-butyl 6-hydroxy-4-(5-methoxypentyl)-1,4-diazepane-1-carboxylate. [Link]

  • PMC. Metabolically Stable tert-Butyl Replacement. [Link]

  • Oakwood Chemical. tert-butyl 4-Oxoazepane-1-carboxylate. [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Executive Summary For drug development professionals and analytical chemists, the precise characterization of functionalized saturated heterocycles is a critical quality attribute. tert-Butyl 4-hydroxy-4,5-dimethylazepan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For drug development professionals and analytical chemists, the precise characterization of functionalized saturated heterocycles is a critical quality attribute. tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) represents a highly versatile, Boc-protected 7-membered azepane scaffold frequently utilized in medicinal chemistry. This whitepaper provides an authoritative, in-depth guide to its exact mass derivation, expected fragmentation pathways, and the self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocols required for its unambiguous identification.

Structural and Physicochemical Foundation

The compound is built upon a seven-membered azepane ring, which is conformationally flexible and highly valued as a privileged scaffold in pharmacology. The nitrogen heteroatom is protected by a tert-butyloxycarbonyl (Boc) group, which dictates both its chemical stability and its behavior during mass spectrometric ionization. The ring is further functionalized with a hydroxyl group at the C4 position and methyl groups at the C4 and C5 positions.

To establish analytical parameters, we must first define the theoretical mass metrics. According to the "Nitrogen Rule," because this molecule contains exactly one nitrogen atom, its nominal molecular weight is an odd number (243 Da).

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical Significance
Chemical Name tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1823981-56-1Unique identifier for sourcing and compliance .
Molecular Formula C₁₃H₂₅NO₃Basis for all isotopic and exact mass calculations.
Average Molecular Weight 243.34 g/mol Used for macroscopic stoichiometric calculations.
Monoisotopic Exact Mass 243.1834 DaThe critical target value for HRMS identification.
Theoretical Mass Derivation for HRMS

In High-Resolution Mass Spectrometry (HRMS), average molecular weight is obsolete. We must calculate the exact monoisotopic mass using the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).

The exact mass of the neutral molecule is calculated as:

  • C₁₃ : 13 × 12.000000 = 156.000000 Da

  • H₂₅ : 25 × 1.007825 = 25.195625 Da

  • N₁ : 1 × 14.003074 = 14.003074 Da

  • O₃ : 3 × 15.994915 = 47.984745 Da

  • Total Neutral Exact Mass : 243.1834 Da

When utilizing Electrospray Ionization in positive mode (ESI+), the molecule typically accepts a proton (H⁺). Because a proton's mass (1.007276 Da) differs from a neutral hydrogen atom by the mass of one electron (0.0005485 Da), the theoretical m/z for the protonated molecular ion [M+H]⁺ is rigorously calculated as 244.1907 .

Table 2: Predictive ESI+ HRMS Data
Ion SpeciesFormulaTheoretical m/zCausality / Origin
Protonated Molecule [C₁₃H₂₆NO₃]⁺244.1907Primary target ion; facilitated by acidic mobile phase modifiers.
Sodium Adduct [C₁₃H₂₅NO₃Na]⁺266.1732Common in-source adduct due to trace ambient sodium in glassware.
Fragment 1 [C₉H₁₈NO₃]⁺188.1281Thermal/collision-induced loss of isobutylene (-56.06 Da).
Fragment 2 [C₈H₁₈NO]⁺144.1383Sequential loss of CO₂ (-44.00 Da) from Fragment 1.
Analytical Causality: Designing the LC-HRMS Workflow

The determination of exact mass requires sophisticated instrumentation, typically an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. As established by industry standards for , these platforms provide mass measurement errors of ≤ 5 ppm, which is mandatory to distinguish our target compound from isobaric interferences in complex biological or synthetic matrices .

Causality in Method Design: The Boc protecting group is notoriously acid-labile and susceptible to thermal degradation. While Matrix-Assisted Laser Desorption/Ionization (MALDI) is sometimes used for polymer analysis, ESI is superior for small Boc-protected molecules because it allows for softer ionization and controllable MS/MS fragmentation . We utilize 0.1% Formic Acid (FA) to promote protonation, but we strictly control the autosampler temperature (4°C) and capillary desolvation temperature to prevent premature, uncatalyzed cleavage of the Boc group before it reaches the mass analyzer.

LCHRMS_Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI HRMS HRMS Detection (Orbitrap/Q-TOF) ESI->HRMS Data Data Processing (< 5 ppm Error) HRMS->Data

Figure 1: Self-validating LC-HRMS workflow for Boc-protected azepane analysis.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates continuous system suitability testing (SST) and real-time internal mass calibration to mathematically correct any instrumental drift during the run.

Step 1: Sample Preparation & System Suitability

  • Dissolve 1.0 mg of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in 1 mL of LC-MS grade Acetonitrile (Stock Solution).

  • Dilute to a working concentration of 1 µg/mL using 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Self-Validation Check: Inject a blank (solvent only) prior to the sample. The baseline noise must show no carryover at m/z 244.1907 (Signal-to-Noise < 3:1).

Step 2: UHPLC Separation

  • Column: Use a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA.

  • Gradient: Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • Causality: The highly hydrophobic tert-butyl group ensures strong retention on the C18 stationary phase. A rapid gradient minimizes the compound's residence time in the acidic mobile phase, preventing on-column Boc deprotection.

Step 3: HRMS Acquisition & Internal Calibration

  • Source Parameters: Set the ESI capillary temperature to 275°C and spray voltage to 3.5 kV.

  • Lock-Mass Calibration: Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer at 10 µL/min.

  • Self-Validation Check: The software must continuously monitor the lock-mass. If the reference mass deviates by > 2 ppm, the scan is flagged, ensuring that the target mass assignment of 244.1907 remains rigorously accurate independently of external calibration curves.

Mechanistic Fragmentation Pathways

To definitively confirm the structure, MS/MS (tandem mass spectrometry) is employed. When the [M+H]⁺ precursor ion (m/z 244.1907) is subjected to Higher-energy Collisional Dissociation (HCD), the Boc group undergoes a highly predictable, step-wise fragmentation.

The initial application of collision energy induces the cleavage of the tert-butyl ester, resulting in the neutral loss of isobutylene (C₄H₈, 56.06 Da) via a cyclic transition state. This yields a carbamic acid intermediate at m/z 188.1281. This intermediate is highly unstable and rapidly decarboxylates, losing carbon dioxide (CO₂, 44.00 Da) to yield the fully deprotected, secondary azepane amine at m/z 144.1383.

Fragmentation_Pathway M_H [M+H]+ m/z 244.1907 Frag1 [M+H - C4H8]+ m/z 188.1281 M_H->Frag1 Loss of Isobutylene (-56.06 Da) M_Na [M+Na]+ m/z 266.1732 M_H->M_Na Na+ Adduct Formation (In-Source) Frag2 [M+H - C5H8O2]+ m/z 144.1383 Frag1->Frag2 Loss of CO2 (-44.00 Da)

Figure 2: ESI+ fragmentation pathway of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

References
Foundational

Elucidating the NMR Spectra of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate: A Technical Guide to Conformational Dynamics and Spectral Interpretation

Introduction & Structural Dynamics tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) is a highly functionalized, seven-membered nitrogen heterocycle utilized as an advanced building block in mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Dynamics

tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) is a highly functionalized, seven-membered nitrogen heterocycle utilized as an advanced building block in modern drug discovery. The accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges that require a deep understanding of molecular physics.

As an Application Scientist, it is critical to recognize that the NMR spectrum of this compound is not a static snapshot, but a time-averaged representation of its conformational dynamics. There are two primary structural features that dictate its spectral behavior:

  • Restricted Rotation (The Boc Effect): The tert-butoxycarbonyl (Boc) protecting group on the N1 position exhibits a high rotational barrier around the amide-like N–C(O) bond. This partial double-bond character restricts rotation, leading to distinct E and Z rotamers [1]. At standard room temperature (298 K), the exchange rate between these rotamers is on the same timescale as the NMR experiment, causing significant exchange broadening or peak doubling for the protons and carbons adjacent to the nitrogen (C2 and C7).

  • Ring Pseudorotation & Stereocenters: The azepane ring is highly flexible. However, the presence of a quaternary stereocenter at C4 (bearing a hydroxyl and a methyl group) and a tertiary stereocenter at C5 (bearing a methyl group) biases the ring into specific pseudochair conformations [2]. The relative stereochemistry (syn or anti) of these substituents will fundamentally alter the J -coupling constants and through-space interactions (NOE).

Predicted High-Resolution Spectral Data

Because the dynamic exchange of the Boc group complicates the baseline spectrum, the following tables represent the expected, high-resolution chemical shifts based on empirical additive rules and 2D-NMR structural assignment principles.

Table 1: Expected 1 H NMR Data (CDCl 3​ , 400 MHz, 298 K)

Note: Integration totals 25H, consistent with the molecular formula C 13​ H 25​ NO 3​ .

PositionShift (ppm)MultiplicityIntegrationCausality & Assignment Notes
N-Boc 1.45s (br)9HOften appears as a closely spaced doublet of singlets due to E/Z rotameric populations.
C4-CH 3​ 1.15 - 1.25s3HSharp singlet; attached to an oxygen-bearing quaternary stereocenter.
C5-CH 3​ 0.85 - 0.95d ( J≈7.0 Hz)3HSplit into a doublet by the adjacent C5 methine proton.
C2-H 2​ 3.20 - 3.60m (br)2HSeverely broadened due to spatial proximity to the N-Boc restricted rotation.
C7-H 2​ 3.20 - 3.60m (br)2HSeverely broadened; diastereotopic protons may show complex splitting if rotamers are resolved.
C3-H 2​ 1.50 - 1.90m2HDiastereotopic backbone protons.
C6-H 2​ 1.40 - 1.80m2HDiastereotopic backbone protons.
C5-H 1.80 - 2.10m1HMethine proton, complex multiplet due to coupling with C5-CH 3​ and C6-H 2​ .
C4-OH 2.00 - 2.50br s1HChemical shift is concentration-dependent; exchanges with D 2​ O.
Table 2: Expected 13 C NMR Data (CDCl 3​ , 100 MHz, 298 K)
PositionShift (ppm)TypeCausality & Assignment Notes
Boc C=O ~155.2C q​ Carbonyl carbon; frequently doubled (~154.8, 155.4) due to rotamers.
Boc C-q ~79.5C q​ Quaternary carbon of the tert-butyl group.
C4 ~74.0C q​ Downfield shifted due to the electronegative hydroxyl group.
C2 & C7 42.0 - 48.0CH 2​ Alpha to nitrogen; exhibits severe rotameric broadening/doubling.
C5 35.0 - 40.0CHMethine carbon.
C3 & C6 25.0 - 38.0CH 2​ Methylene backbone carbons.
Boc CH 3​ ~28.5CH 3​ Three equivalent methyl groups of the Boc moiety.
C4-CH 3​ 24.0 - 28.0CH 3​ Methyl group on the quaternary center.
C5-CH 3​ 14.0 - 18.0CH 3​ Upfield methyl group on the methine center.

Self-Validating Experimental Protocol: Variable Temperature (VT) NMR

To definitively prove that the observed peak broadening is caused by Boc rotamers rather than sample impurities or inseparable diastereomers, a Variable Temperature (VT) NMR experiment must be executed. This protocol is designed as a self-validating system through the inclusion of a return-to-baseline verification step.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of a high-boiling deuterated solvent such as DMSO- d6​ or Toluene- d8​ . (Standard CDCl 3​ is unsuitable due to its low boiling point of 61 °C).

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. Document the exact line widths of the C2/C7 methylene multiplets and the Boc singlet.

  • Incremental Heating: Increase the NMR probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, up to 370 K). Allow the sample 5–10 minutes for thermal equilibration at each step before tuning, matching, and shimming.

  • Coalescence Observation: As the temperature approaches the coalescence temperature ( Tc​ ), the doubled or broadened peaks will merge into a single, sharp, time-averaged peak. This occurs because the thermal energy overcomes the rotational barrier of the N-C(O) bond, causing rapid exchange on the NMR timescale.

  • High-Temperature 2D Acquisition: Once coalescence is achieved (typically >350 K), acquire COSY, HSQC, and HMBC spectra. The simplified, sharp signals allow for unambiguous assignment of the azepane carbon skeleton.

  • Internal Validation (Return-to-Baseline): Cool the sample back to 298 K and re-acquire the 1 H spectrum. Crucial Causality Check: If the final spectrum perfectly overlays with the initial 298 K spectrum, it validates that the spectral changes were purely dynamic (conformational exchange). If new peaks appear, thermal degradation has occurred.

Conformational Analysis Workflow

The logical decision tree for resolving these complex spectral features is visualized below.

G N1 Acquire 1H & 13C NMR at 298 K N2 Observe Peak Broadening or Doubling? N1->N2 N3 Hypothesis: Restricted Rotation (Boc Rotamers) N2->N3 Yes N8 Standard 2D NMR (COSY, HSQC, HMBC) N2->N8 No N4 Perform VT-NMR (Heat to 350-370 K) N3->N4 N5 Do Peaks Coalesce? N4->N5 N6 Confirms Rotamers. Acquire High-Temp 2D NMR N5->N6 Yes N7 Suggests Diastereomers. Perform NOESY/ROESY N5->N7 No

Workflow for resolving Boc-induced NMR peak broadening via Variable Temperature (VT) analysis.

Stereochemical Determination via NOESY

Once the rotameric interference is bypassed (either mathematically via high-temperature NMR or by chemically deprotecting the Boc group), the relative stereochemistry of the azepane ring must be addressed.

Because C4 and C5 are adjacent stereocenters, the molecule exists as diastereomers. To determine the syn or anti relationship between the C4-hydroxyl/methyl and the C5-methyl, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is required. If the C4-CH 3​ and C5-CH 3​ groups are cis to one another on the azepane ring, their spatial proximity (< 5 Å) will yield a strong, diagnostic NOE cross-peak. Conversely, an anti relationship will show strong NOE correlations between the C5-CH 3​ and the C4-OH proton (if acquired in a non-exchanging solvent like dry DMSO- d6​ ).

References

  • Title: A Formal Synthesis of Porantheridine and an Epimer Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational regulation of substituted azepanes through selective monofluorination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Exploratory

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Executive Summary In the landscape of modern drug discovery, functionalized saturated heterocycles like azepanes serve as critical scaffolds for developing kinase inhibitors, GPCR ligands, and novel therapeutics. tert-Bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized saturated heterocycles like azepanes serve as critical scaffolds for developing kinase inhibitors, GPCR ligands, and novel therapeutics. tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) [1] is a synthetically valuable building block featuring a seven-membered azepane ring, a sterically hindered tertiary alcohol, and a tert-butyloxycarbonyl (Boc) protecting group.

This whitepaper provides an in-depth mechanistic guide to the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of this compound. By deconstructing the thermodynamic and kinetic drivers of its gas-phase dissociation, this guide empowers analytical scientists to unambiguously annotate spectra, optimize analytical workflows, and prevent misinterpretation caused by in-source fragmentation.

Structural Deconstruction & Ionization Dynamics

The structural topology of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate dictates its behavior in the mass spectrometer. The exact monoisotopic mass of the neutral molecule (C₁₃H₂₅NO₃) is 243.1834 Da .

Under positive-mode electrospray ionization (ESI+), the molecule readily accepts a proton to form the [M+H]⁺ precursor ion at m/z 244.19 .

  • Site of Protonation: While the azepane nitrogen is intrinsically basic, the electron-withdrawing nature of the Boc group delocalizes the nitrogen's lone pair. Consequently, gas-phase protonation predominantly occurs at the carbonyl oxygen of the carbamate linkage, which acts as the thermodynamic sink for the incoming proton [2].

  • Adduct Formation: In the presence of ambient sodium salts, the [M+Na]⁺ adduct (m/z 266.17) can form. However, sodium adducts of Boc-protected amines are highly stable and resist informative Collision-Induced Dissociation (CID), often requiring the deliberate addition of formic acid to force the equilibrium toward the protonated [M+H]⁺ species [3].

Mechanistic Fragmentation Pathways (CID MS/MS)

When the [M+H]⁺ precursor (m/z 244.19) is subjected to CID in a collision cell (e.g., using argon or nitrogen gas), the molecule undergoes a highly predictable cascade of neutral losses driven by the relative bond dissociation energies of its functional groups.

Pathway A: Carbamate (Boc) Cleavage

The most kinetically favored fragmentation pathway for N-Boc protected amines is the elimination of the tert-butyl group.

  • Loss of Isobutylene (-56 Da): The protonated carbamate undergoes a McLafferty-type rearrangement or a proton-catalyzed elimination, expelling neutral isobutylene (C₄H₈) to yield a protonated carbamic acid intermediate at m/z 188.13 [2].

  • Decarboxylation (-44 Da): The resulting carbamic acid is highly unstable in the gas phase and spontaneously extrudes carbon dioxide (CO₂). This sequential loss yields the fully deprotected, protonated secondary amine (4-hydroxy-4,5-dimethylazepane) at m/z 144.14 . (Note: At higher collision energies, the simultaneous loss of the entire Boc group (-100 Da) is observed as a single concerted event).

Pathway B: Dehydration of the Tertiary Alcohol

The hydroxyl group at the C4 position is situated on a tertiary carbon (due to the presence of the C4 methyl group).

  • Loss of Water (-18 Da): Tertiary alcohols are highly susceptible to dehydration. Following the loss of the Boc group, the m/z 144.14 ion undergoes a rapid loss of H₂O to generate a fragment at m/z 126.13 .

  • Causality: This dehydration is thermodynamically driven by the formation of a highly stable tertiary carbocation, which rapidly eliminates an adjacent proton to form an endocyclic alkene (typically a double bond between C4 and C5, or C3 and C4) within the azepane ring.

Pathway C: Azepane Ring Cleavage

Following deprotection and dehydration, the robust azepane core requires higher collision energies (typically >30 eV) to fracture. Fragmentation proceeds via α -cleavage adjacent to the nitrogen atom, followed by retro-aldol-like rearrangements or simple hydrocarbon expulsions, yielding characteristic low-mass iminium ions (e.g., m/z 98 or m/z 84 ) [4][5].

Fragmentation M [M+H]+ m/z 244.19 Iso [M+H - C4H8]+ m/z 188.13 M->Iso - Isobutylene (-56 Da) DeBoc [M+H - Boc]+ m/z 144.14 M->DeBoc - Boc (-100 Da) Iso->DeBoc - CO2 (-44 Da) DeH2O [M+H - Boc - H2O]+ m/z 126.13 DeBoc->DeH2O - H2O (-18 Da) Ring Ring Cleavage m/z < 100 DeH2O->Ring Alpha-cleavage

ESI-MS/MS Fragmentation Logic of N-Boc-4-hydroxy-4,5-dimethylazepane.

Quantitative Data Summary

The following table summarizes the diagnostic ions required for the definitive structural confirmation of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Neutral Loss IdentityStructural Significance
244.19 188.1356.06Isobutylene (C₄H₈)Confirms presence of the tert-butyl moiety of the Boc group.
244.19 144.14100.05Boc group (C₅H₈O₂)Confirms N-Boc protection; yields the intact azepane core.
144.14 126.1318.01Water (H₂O)Confirms the presence of the labile tertiary hydroxyl group.
126.13 ~ 98.09~ 28.04Ethylene (C₂H₄)Indicates α -cleavage and ring opening of the azepane core.

Self-Validating LC-ESI-MS/MS Protocol

To ensure reproducibility and prevent analytical artifacts (such as mistaking in-source fragmentation for actual sample impurities), the following self-validating methodology must be employed.

Step 1: System Suitability Testing (SST)
  • Causality: Before analyzing the target azepane, the extent of in-source fragmentation must be quantified. The Boc group is thermally labile; excessive capillary temperatures will destroy the[M+H]⁺ ion before it reaches the mass analyzer.

  • Action: Infuse a standard Boc-protected amino acid (e.g., Boc-Pro-OH) at 1 µg/mL. Adjust the ESI source temperature and declustering potential/fragmentor voltage until the [M+H-100]⁺ peak is <10% of the intact [M+H]⁺ base peak.

Step 2: Sample Preparation
  • Action: Dissolve tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid .

  • Causality: Formic acid acts as a potent proton donor, suppressing the formation of uninformative sodium adducts ([M+Na]⁺) and maximizing the yield of the target[M+H]⁺ precursor.

Step 3: Liquid Chromatography Parameters
  • Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The relatively high lipophilicity of the Boc group ensures strong retention on the C18 stationary phase, allowing endogenous salts to elute in the void volume, thereby preventing ion suppression during ESI.

Step 4: Mass Spectrometry (CID) Parameters
  • Ionization: ESI Positive mode.

  • Capillary Temperature: 275°C – 300°C (Do not exceed 300°C to prevent Boc thermal degradation).

  • Collision Energy (CE) Ramping:

    • Low CE (10-15 eV): Optimizes the yield of the m/z 188 (loss of isobutylene) and m/z 144 (loss of Boc) fragments.

    • High CE (25-35 eV): Forces the dehydration (m/z 126) and subsequent azepane ring cleavage (m/z <100).

Workflow Prep 1. Sample Preparation Dilute to 1 µg/mL in 50% MeOH/H2O Add 0.1% Formic Acid LC 2. LC Separation C18 Column, Gradient Elution (H2O/MeCN + 0.1% FA) Prep->LC ESI 3. ESI+ Ionization Capillary: 275-300°C Minimize In-Source Fragmentation LC->ESI CID 4. CID Fragmentation CE Ramping: 15-35 eV Isolate m/z 244.19 ESI->CID Data 5. Data Acquisition & Analysis High-Res TOF/Orbitrap Fragment Annotation CID->Data

Standardized LC-ESI-MS/MS analytical workflow for Boc-protected azepanes.

Conclusion

The mass spectrometric analysis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is defined by the competing lability of its functional groups. Successful structural elucidation requires a nuanced understanding of how the Boc group fragments (yielding diagnostic -56 Da and -100 Da neutral losses) and how the sterically hindered tertiary alcohol drives rapid gas-phase dehydration (-18 Da). By implementing the self-validating protocols outlined in this guide, researchers can achieve high-confidence annotations essential for downstream drug development and synthetic verification.

References

  • Verardo, G., & Gorassini, A. (2013). "Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry". Journal of Mass Spectrometry (PubMed). [Link]

  • Kneisel, S., et al. (2012). "Electron impact mass spectrum with proposed fragmentation (a) and HR-MS/MS spectrum (b) of AM-1220". ResearchGate. [Link]

  • Kertesz, V., et al. (2023). "Low Energy Collision-Induced Dissociation of Azepine Pictet–Spengler Adducts". Journal of the American Society for Mass Spectrometry (ACS Publications). [Link]

Foundational

Solubility Profile and Solvation Thermodynamics of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the rational selection of solvents is cri...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry, the rational selection of solvents is critical for optimizing reaction yields, purification processes, and downstream formulation. tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) is a highly functionalized, saturated seven-membered heterocyclic building block. Its unique structural features—a lipophilic azepane core, a bulky tert-butoxycarbonyl (Boc) protecting group, and a polar hydroxyl moiety—create a complex solvation profile.

As a Senior Application Scientist, I have structured this guide to move beyond empirical observations, providing a thermodynamic rationale for the solubility behavior of this compound. Furthermore, this whitepaper integrates modern sustainable chemistry practices, detailing how to transition from traditional halogenated solvents to greener alternatives without sacrificing process efficiency.

Structural Determinants & Solvation Thermodynamics

To predict and manipulate the solubility of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, we must first deconstruct the molecule into its functional domains and analyze the causality of their interactions with various solvent classes.

  • The Azepane Core & Dimethyl Substitution: The seven-membered azepane ring provides significant conformational flexibility[1]. Unlike rigid, planar aromatic systems that form highly stable, tightly packed crystal lattices (requiring high enthalpy to disrupt), the flexible azepane core inherently lowers the crystal lattice energy ( ΔHlattice​ ). The addition of two methyl groups at the C4 and C5 positions increases the van der Waals volume and overall lipophilicity, driving affinity toward non-polar and moderately polar organic solvents.

  • The Boc Protecting Group: The attachment of a tert-butoxycarbonyl group to the secondary amine nitrogen serves a dual purpose. Chemically, it prevents unwanted nucleophilic attacks. Thermodynamically, it masks the polar N-H bond, drastically reducing aqueous solubility while vastly enhancing solubility in organic solvents such as ethyl acetate, ethers, and chloroform[2].

  • The C4-Hydroxyl Group: This is the primary polar anchor of the molecule. The -OH group acts as both a hydrogen bond donor (HBD) and acceptor (HBA). For optimal dissolution, the solvent must be capable of interacting with this group to provide a negative (favorable) solvation enthalpy ( ΔHsolvation​ ) that overcomes the energy required to break solute-solute hydrogen bonds in the solid state.

Solvation_Thermodynamics N1 Solid Solute (Crystal Lattice) N2 Cavity Formation (Solvent Disruption) N1->N2 ΔH_lattice > 0 N3 Solute-Solvent Interactions N2->N3 ΔH_cavity > 0 N4 Dissolved State (Thermodynamic Eq.) N3->N4 ΔH_solvation < 0 (VdW, H-Bonds)

Fig 1. Thermodynamic pathway of solute dissolution highlighting enthalpy changes.

Solubility Profile Across Solvent Classes

Based on the structural analysis and Hansen Solubility Parameter (HSP) theory, the solubility of this compound can be categorized as follows:

Polar Aprotic Solvents (Optimal Solvents)

Solvents such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF) exhibit excellent solvation capacity for this molecule. The dipole moments of these solvents interact favorably with the carbamate linkage, while their hydrogen-bond accepting capabilities stabilize the C4-hydroxyl group. While DCM is historically ubiquitous due to its broad solvency[3], modern process chemistry mandates a shift toward greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) map closely to DCM and THF in Hansen space and offer superior environmental profiles and phase-separation characteristics[4],[5].

Polar Protic Solvents (Moderate to High Solubility)

Alcohols like Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) are effective solvents. The strong hydrogen-bonding network of alcohols satisfies the HBD/HBA requirements of the hydroxyl group. However, the bulky, lipophilic Boc group and azepane ring limit solubility in highly polar protic environments like water, rendering the compound practically insoluble in aqueous media.

Non-Polar Aliphatic Solvents (Low Solubility)

In strictly non-polar solvents like Hexane or Heptane, solubility is limited. While the tert-butyl and methyl groups are highly lipophilic, the purely dispersive forces of aliphatic hydrocarbons cannot provide sufficient solvation enthalpy to compensate for the disruption of the polar interactions (hydrogen bonding between hydroxyl groups) in the crystal lattice.

Quantitative Data Summary
Solvent ClassRepresentative SolventEstimated Solubility Range (mg/mL at 25°C)EHS / Sustainability Profile
Halogenated Dichloromethane (DCM)> 100 (Highly Soluble)Red (Toxic, Regulatory restrictions)
Ethers (Green) 2-MeTHF, CPME50 - 100 (Soluble)Green (Renewable/Low toxicity)
Esters Ethyl Acetate (EtOAc)> 100 (Highly Soluble)Green (Low toxicity, easily recovered)
Polar Protic Isopropanol (IPA)20 - 50 (Moderately Soluble)Green (Low toxicity)
Non-Polar Heptane< 5 (Slightly Soluble)Amber (Flammable, poor solvation)
Aqueous Water (pH 7.0)< 0.1 (Insoluble)Green (Benign, but ineffective here)

Experimental Methodologies

To ensure scientific integrity, empirical solubility data must be generated using self-validating systems. Below are two rigorously designed protocols: one for determining thermodynamic solubility, and another for downstream processing (Boc-deprotection) utilizing sustainable solvents.

Protocol 1: Self-Validating Isothermal Shake-Flask Method

Purpose: To determine the precise thermodynamic solubility of the compound, ensuring equilibrium is reached and preventing supersaturation artifacts.

Step-by-Step Methodology:

  • Saturation: Accurately weigh ~50 mg of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 0.5 mL of the target solvent (e.g., 2-MeTHF). Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 24 hours. Causality: 24 hours ensures the system overcomes kinetic barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over filtration for small volumes to prevent solute adsorption onto filter membranes.

  • Dilution & Quantification: Carefully extract 50 µL of the clear supernatant and dilute it with 950 µL of HPLC-grade Acetonitrile. Quantify the concentration using HPLC-UV (e.g., at 210 nm, given the lack of strong chromophores, or via ELSD/CAD detectors).

  • Validation: Repeat the sampling at 48 hours. If the concentration variance between 24h and 48h is < 2%, thermodynamic equilibrium is validated.

Protocol_Workflow S1 Step 1: Saturation Add excess solute to solvent S2 Step 2: Equilibration Isothermal shaking (24h, 25°C) S1->S2 S3 Step 3: Phase Separation Centrifugation & Filtration S2->S3 S4 Step 4: Quantification HPLC-UV/CAD Analysis S3->S4 S5 Step 5: Validation Confirm equilibrium at 48h S4->S5

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility determination.

Protocol 2: Sustainable Boc-Deprotection in CPME

Purpose: Traditional Boc deprotection utilizes Trifluoroacetic acid (TFA) in DCM, which poses severe environmental and toxicity risks. This protocol utilizes a greener alternative, leveraging the solubility profile of the compound in ethereal solvents[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Boc-protected azepane in 5.0 mL of Cyclopentyl methyl ether (CPME) in a round-bottom flask. Causality: CPME offers excellent solubility for the starting material, resists peroxide formation, and has a high boiling point, making it a robust process solvent.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 2.5 mL of a 4 M HCl solution in CPME (10.0 mmol, 10 eq).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 4–6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

  • Workup (Self-Validating): Upon completion, the deprotected amine hydrochloride salt will precipitate directly out of the CPME solution, as the loss of the lipophilic Boc group drastically reduces its solubility in ethers.

  • Isolation: Filter the precipitate, wash with cold CPME (2 x 2 mL), and dry under vacuum. This precipitation-driven workup eliminates the need for aqueous extraction, validating the reaction's completion through a visible phase change.

References

  • Chemical Reviews (ACS Publications). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives." PubMed Central. Available at:[Link]

  • University of Cape Town / ACS. "Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry." UCT Research Portal. Available at:[Link]

  • PubChem. "Azepane - Chemical and Physical Properties." National Institutes of Health. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) &amp; Advanced Handling Guidelines for tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Standardization Executive Summary & Pharmaceutical Significance As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Standardization

Executive Summary & Pharmaceutical Significance

As a Senior Application Scientist, I approach the handling of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) not merely as a routine chemical inventory item, but as a highly functionalized, conformationally dynamic pharmacophore. The seven-membered azepane ring has emerged as a privileged motif in modern drug discovery due to its non-planar, non-aromatic nature, which offers unique three-dimensional conformational flexibility[1]. This flexibility allows for the precise fine-tuning of physicochemical properties and target binding mechanisms[2].

However, the presence of a tert-butyloxycarbonyl (Boc) protecting group, combined with a sterically hindered tertiary alcohol at the C4 position, creates a unique set of handling requirements. This whitepaper synthesizes the foundational Safety Data Sheet (SDS) parameters with field-proven mechanistic insights, ensuring that your laboratory can handle, store, and synthetically manipulate this compound with uncompromising safety and scientific integrity.

Physicochemical Profiling & Structural Risk Assessment

To implement effective safety controls, we must first understand the quantitative physicochemical properties of the compound[3]. The table below summarizes the critical data points required for risk assessment.

PropertyQuantitative Value / Description
Chemical Name tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate
CAS Registry Number 1823981-56-1
Molecular Formula C13H25NO3
Molecular Weight 243.34 g/mol
SMILES String O=C(N1CCC(C(CC1)(C)O)C)OC(C)(C)C
Physical State Solid / Viscous Oil (dependent on ambient temperature and purity)
Key Structural Features Acid-labile N-Boc group; C4-tertiary alcohol; 7-membered N-heterocycle

Causality in Handling: The structural combination of a lipophilic Boc group and a hydrophilic hydroxyl group gives this molecule amphiphilic characteristics. The lipophilicity of the tert-butyl moiety enhances its ability to penetrate the stratum corneum (the outer layer of skin), carrying the active azepane core into biological tissues. This dictates the strict requirement for specialized dermal protection during handling.

Hazard Identification & Toxicological Mechanisms

While specific in vivo toxicological data for this exact derivative may be limited, the compound falls under the standard GHS classification for Boc-protected cyclic amino alcohols.

  • Skin Irritation (Category 2) - H315: The compound can disrupt the lipid bilayer of skin cells.

  • Eye Irritation (Category 2A) - H319: Direct contact can cause severe ocular irritation due to the localized pH disruption caused by the latent amine functionality.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: Inhalation of dust or aerosols can irritate the respiratory tract.

Mechanistic Causality of Toxicity: The primary hazard stems from the potential in vivo or environmental degradation of the Boc group. If the compound is exposed to acidic microenvironments (such as the acid mantle of the skin, pH ~5.5), slow hydrolysis can occur, releasing the free secondary amine. Free azepanes are highly basic and can cause localized caustic burns and protein denaturation.

Safety Data Sheet (SDS) Core Guidelines

To mitigate the risks outlined above, the following self-validating safety systems must be implemented:

Storage and Stability
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Causality: The Boc group is generally stable under basic and nucleophilic conditions but is highly sensitive to acids[4]. Furthermore, the C4 tertiary alcohol is prone to dehydration. Prolonged thermal stress or exposure to trace acidic impurities in ambient air can initiate autocatalytic degradation.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are mandatory. Latex is insufficient due to the compound's lipophilicity.

  • Eye Protection: Tight-fitting chemical safety goggles.

  • Ventilation: All handling, weighing, and transferring must be conducted within a certified Class II fume hood.

Accidental Release & Spill Protocol
  • Containment: Do not use water, as it may mobilize the lipophilic compound.

  • Neutralization: Cover the spill with an inert absorbent material (e.g., diatomaceous earth or dry sand).

  • Disposal: Sweep into a sealed, acid-free hazardous waste container. Wash the affected area with a mild, slightly basic detergent solution to neutralize any trace free amines.

Experimental Workflow: Controlled Boc-Deprotection

The most common synthetic operation performed on this compound is the removal of the Boc group to liberate the free azepane amine for downstream coupling[5]. This process utilizes Trifluoroacetic Acid (TFA)[6].

Expert Insight (The Tertiary Alcohol Risk): Standard Boc deprotection protocols often call for room-temperature stirring in neat TFA. However, tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate contains a highly sensitive tertiary alcohol at the C4 position. Under strong acidic conditions, this tertiary alcohol is at severe risk of undergoing an E1 elimination (dehydration) to form an azepene byproduct, driven by the stability of the intermediate tertiary carbocation. Therefore, the following temperature-controlled, self-validating protocol is required.

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in anhydrous Dichloromethane (DCM) (0.1 M concentration) under a nitrogen atmosphere.

  • Thermal Control: Cool the reaction flask to exactly 0°C using an ice-water bath. Causality: Lowering the thermal energy prevents the activation energy required for the E1 dehydration of the tertiary alcohol from being reached.

  • Acid Addition: Dropwise, add TFA to achieve a final 1:1 (v/v) ratio of DCM:TFA.

  • Gas Evolution (Critical Safety Step): The protonation of the carbamate oxygen triggers fragmentation, releasing equimolar amounts of carbon dioxide ( CO2​ ) and isobutylene gas[4]. Never run this reaction in a sealed system. Ensure the flask is equipped with a vented bubbler to prevent catastrophic over-pressurization[6].

  • Self-Validation Check: After 1 hour at 0°C, quench a 10 µL aliquot in saturated NaHCO3​ and analyze via LC-MS.

    • Success: Disappearance of the m/z 244 [M+H]+ peak and appearance of the m/z 144 [M+H]+ peak (free amine).

    • Failure (Dehydration): Appearance of an m/z 126 [M+H]+ peak indicates the tertiary alcohol has dehydrated. If observed, immediately quench the main reaction.

  • Isolation: Once complete, concentrate the mixture in vacuo at a bath temperature strictly below 30°C. Azeotrope with toluene (3 x 10 mL) to remove residual TFA[4].

Mechanistic Visualization

The following diagram maps the logical flow and critical safety checkpoints of the Boc-deprotection workflow described above.

G N1 tert-Butyl 4-hydroxy-4,5-dimethylazepane -1-carboxylate (Boc-Azepane) N2 Addition of 50% TFA in DCM (Strictly at 0°C to prevent E1 dehydration) N1->N2 N3 Protonation of Carbamate Oxygen (Acid-Base Reaction) N2->N3 H+ transfer N4 Fragmentation & Cation Formation (tert-butyl cation intermediate) N3->N4 Cleavage N5 CRITICAL SAFETY CHECKPOINT: Release of CO2 & Isobutylene Gas System MUST be vented! N4->N5 Decarboxylation & Deprotonation N6 Azepane TFA Salt (Stable Intermediate) N4->N6 Amine protonation N7 LC-MS Validation (Confirm m/z 144, absence of m/z 126) N6->N7 Aliquot check N8 Free 4-hydroxy-4,5-dimethylazepane N7->N8 Base neutralization

Workflow of controlled Boc-deprotection highlighting gas evolution safety and LC-MS validation.

References

  • 1823981-56-1 | tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Source: ChemScene URL
  • Source: European Journal of Medicinal Chemistry (via dntb.gov.ua)
  • Commercially available drugs contain azepine derivatives Source: ResearchGate URL
  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL
  • Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation Source: ACS Publications URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Application Note: De Novo Synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Executive Summary The incorporation of sp³-rich, conformationally constrained heterocycles is a proven strategy in modern drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Executive Summary

The incorporation of sp³-rich, conformationally constrained heterocycles is a proven strategy in modern drug discovery to improve the pharmacokinetic properties and target specificity of small molecules. Azepanes (seven-membered nitrogen heterocycles) offer unique 3D vectors compared to their flat aromatic or six-membered counterparts. This application note details a robust, two-step synthetic protocol for tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate , a highly versatile building block. The methodology is designed for high reproducibility, utilizing kinetic enolate trapping and diastereoselective Grignard addition.

Mechanistic Rationale & Route Design

As an application scientist, it is critical to understand the causality behind each synthetic transformation to troubleshoot and scale effectively.

Stage 1: Regioselective Kinetic Alpha-Methylation The synthesis initiates with the alpha-methylation of commercially available tert-butyl 4-oxoazepane-1-carboxylate. The azepanone ring presents two potential sites for enolization: C3 and C5. By utilizing Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the reaction is placed under strict kinetic control[1](). The bulky N-Boc protecting group exerts significant transannular steric hindrance on the adjacent C3 protons. Consequently, the bulky LDA base preferentially deprotonates the less encumbered C5 position. Subsequent trapping of this kinetic enolate with the highly electrophilic methyl iodide (MeI) yields tert-butyl 5-methyl-4-oxoazepane-1-carboxylate.

Stage 2: Diastereoselective Nucleophilic Addition The second stage involves the functionalization of the C4 carbonyl via a Grignard reaction, a highly reliable method for appending alkyl groups to azepanones[2]([Link]). The addition of methylmagnesium bromide (MeMgBr) is governed by the pre-existing stereocenter at C5. According to the Felkin-Anh model, the incoming nucleophile approaches the carbonyl carbon from the less sterically hindered face—anti to the C5 methyl group. This trajectory predominantly yields the diastereomer with a trans relationship between the newly formed C4 hydroxyl group and the C5 methyl group.

G A tert-Butyl 4-oxoazepane-1-carboxylate B tert-Butyl 5-methyl-4-oxoazepane-1-carboxylate A->B 1. LDA, THF, -78 °C 2. MeI, -78 °C to RT C tert-Butyl 4-hydroxy-4,5-dimethylazepane -1-carboxylate B->C MeMgBr, THF -78 °C to 0 °C

Fig 1: Two-step synthetic workflow for tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Quantitative Material Requirements

Table 1: Stoichiometry for Stage 1 (Alpha-Methylation)

Reagent MW ( g/mol ) Equivalents Amount
tert-Butyl 4-oxoazepane-1-carboxylate 213.28 1.0 2.13 g (10.0 mmol)
LDA (2.0 M in THF/heptane) 107.12 1.1 5.5 mL (11.0 mmol)
Methyl Iodide (MeI) 141.94 1.2 0.75 mL (12.0 mmol)

| Anhydrous Tetrahydrofuran (THF) | - | - | 40.0 mL |

Table 2: Stoichiometry for Stage 2 (Grignard Addition)

Reagent MW ( g/mol ) Equivalents Amount
tert-Butyl 5-methyl-4-oxoazepane-1-carboxylate 227.30 1.0 1.14 g (5.0 mmol)
Methylmagnesium Bromide (3.0 M in Et₂O) 119.24 1.5 2.5 mL (7.5 mmol)

| Anhydrous Tetrahydrofuran (THF) | - | - | 20.0 mL |

Step-by-Step Execution & Validation Protocols

Stage 1: Synthesis of tert-butyl 5-methyl-4-oxoazepane-1-carboxylate
  • Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry nitrogen.

  • Enolate Formation: Add anhydrous THF (30 mL) and LDA (5.5 mL, 2.0 M) to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve tert-butyl 4-oxoazepane-1-carboxylate (2.13 g) in anhydrous THF (10 mL). Add this solution dropwise to the LDA mixture over 15 minutes to prevent localized heating. Stir at -78 °C for 1 hour.

  • Electrophilic Trapping: Add methyl iodide (0.75 mL) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature over 4 hours.

  • Self-Validating System Check: Quench a 50 µL aliquot of the reaction mixture into 500 µL of saturated aqueous NH₄Cl and extract with 500 µL of EtOAc. Analyze the organic layer via LC-MS. Validation criteria: Complete disappearance of the starting material peak ( m/z 214.1 [M+H]⁺) and the appearance of the methylated product ( m/z 228.1 [M+H]⁺ or 250.1[M+Na]⁺).

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (30 mL). Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, 10% to 30% EtOAc in hexanes) to isolate the title intermediate as a pale yellow oil.

Stage 2: Synthesis of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate
  • Preparation: In a flame-dried 50 mL round-bottom flask under nitrogen, dissolve tert-butyl 5-methyl-4-oxoazepane-1-carboxylate (1.14 g) in anhydrous THF (20 mL).

  • Nucleophilic Addition: Cool the solution to 0 °C using an ice-water bath. Syringe in methylmagnesium bromide (2.5 mL, 3.0 M in Et₂O) dropwise over 10 minutes.

  • Reaction Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to stir at room temperature for an additional 2 hours.

  • Self-Validating System Check: Monitor the reaction via TLC (stain with KMnO₄). The ketone starting material will stain strongly, whereas the tertiary alcohol product will appear as a distinct, more polar spot. Confirm via LC-MS. Expert Insight: Tertiary alcohols frequently undergo in-source fragmentation during electrospray ionization (ESI). Look for the characteristic water-loss peak ( m/z 226.2 [M-H₂O+H]⁺) rather than a strong parent ion.

  • Workup: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (15 mL). Dilute with EtOAc (20 mL) and separate the layers. Extract the aqueous phase with EtOAc (2 × 20 mL).

  • Isolation: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Final Purification: Purify via flash chromatography (silica gel, 20% to 50% EtOAc in hexanes) to afford the target compound, tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate. Diastereomers can be separated at this stage if required for downstream SAR studies.

References

  • Morris, P. J., et al. "Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine." Journal of Medicinal Chemistry, vol. 68, no. 16, 2025, pp. 17499-17515. URL:[Link]

  • Guertko, R. N., et al. "Heterocyclic inhibitors of protein arginine methyl transferases." U.S. Patent Application Publication, US20060235037A1, 2006.

Sources

Application

Boc deprotection conditions for tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Target Compound: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Audience: Researchers, synthetic chemists, and drug development professionals Objective: To provide validated, high-yielding methodologies for the r...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Audience: Researchers, synthetic chemists, and drug development professionals Objective: To provide validated, high-yielding methodologies for the removal of the tert-butyloxycarbonyl (Boc) protecting group while preserving the highly acid-labile tertiary alcohol at the C4 position.

Mechanistic Rationale & The Dehydration Challenge

The compound tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a highly functionalized, 7-membered heterocyclic building block. The critical structural feature of this molecule is the tertiary alcohol at the C4 position (bearing both a hydroxyl and a methyl group).

In standard peptide and medicinal chemistry workflows, Boc deprotection is typically achieved using strong protic acids such as neat Trifluoroacetic Acid (TFA) or 4M HCl in 1,4-dioxane. However, subjecting this specific azepane derivative to strong protic conditions inevitably leads to catastrophic yield loss. The tertiary alcohol is rapidly protonated, resulting in the loss of water to form a highly stable tertiary carbocation. This intermediate subsequently undergoes an E1 elimination to form an endocyclic or exocyclic alkene (dehydration), or triggers unwanted ring-expansion/contraction rearrangements.

To circumvent this, the cleavage mechanism must be shifted from a protic acid pathway to an aprotic Lewis acid pathway . Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of the non-nucleophilic base 2,6-lutidine is the premier choice for this transformation [1]. TMSOTf selectively silylates the highly nucleophilic carbamate carbonyl oxygen, inducing fragmentation into isobutylene and CO 2​ , and yielding an N-TMS intermediate. 2,6-Lutidine acts as a sterically hindered acid scavenger, neutralizing any trace triflic acid (TfOH) generated from adventitious moisture. A subsequent mild methanol quench cleaves the N-TMS bond to reveal the free amine, leaving the tertiary alcohol completely intact [2].

Reaction Pathway Analysis

The following diagram illustrates the divergent mechanistic pathways between standard protic acid deprotection and the recommended aprotic Lewis acid protocol.

G SM Boc-Azepane-OH (Tertiary Alcohol) TFA Protic Acid (TFA / HCl) SM->TFA TMS Aprotic Lewis Acid (TMSOTf / 2,6-Lutidine) SM->TMS Carbocation Protonation & Loss of H2O (Tertiary Carbocation) TFA->Carbocation Elimination E1 Elimination (Alkene Byproduct) Carbocation->Elimination Silylation Boc Silylation & Fragmentation TMS->Silylation Product Free Azepane-OH (Intact Tertiary Alcohol) Silylation->Product MeOH Quench

Divergent pathways: Protic acid-induced dehydration vs. TMSOTf-mediated preservation.

Comparative Reaction Conditions

To guide experimental design, the table below summarizes the expected outcomes of various deprotection systems when applied to tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Deprotection SystemMechanistic ActionTemp (°C)Est. Yield (%)Tertiary Alcohol Preservation
50% TFA / DCM Strong Protic Acid25< 10%Poor (Extensive Dehydration)
4M HCl / Dioxane Strong Protic Acid25< 15%Poor (Extensive Dehydration)
Oxalyl Chloride / MeOH Mild Protic (In situ) / Electrophilic2575 - 85%Moderate to Good [3]
TMSOTf / 2,6-Lutidine Aprotic Lewis Acid0 to 25> 90%Excellent (Intact) [1][2]

Validated Experimental Protocols

Protocol A: TMSOTf / 2,6-Lutidine (Primary Recommendation)

This protocol is a self-validating system designed to strictly exclude protic species.

Reagents:

  • tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 2,6-Lutidine (3.0 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equiv)

  • Anhydrous Methanol (MeOH) (10.0 equiv)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or N 2​ .

  • Dissolution: Dissolve the azepane substrate in anhydrous DCM to achieve a concentration of 0.1 M.

  • Base Addition: Add 2,6-lutidine (3.0 equiv) via syringe. Causality note: 2,6-lutidine is chosen over Triethylamine or DIPEA because its steric bulk prevents nucleophilic attack on the silicon atom of TMSOTf, while effectively buffering the system.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add TMSOTf (2.0 equiv) over 5 minutes.

  • Propagation: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 1–2 hours.

  • In-Process Quality Control (IPC): Monitor the reaction via TLC (DCM:MeOH 9:1). Stain with Ninhydrin (to confirm the presence of the free amine) and KMnO 4​ (to check for unwanted alkene byproducts). The starting material should be fully consumed.

  • Quenching: Cool the flask back to 0 °C. Slowly add anhydrous MeOH (10.0 equiv) to cleave the intermediate N-TMS bond. Stir for 30 minutes at room temperature.

  • Workup: Dilute the mixture with additional DCM and wash with saturated aqueous NaHCO 3​ to remove lutidinium triflate salts. Extract the aqueous layer twice with DCM. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the free 4-hydroxy-4,5-dimethylazepane.

Protocol B: Oxalyl Chloride / Methanol (Mild Alternative)

If TMSOTf is unavailable, the oxalyl chloride/methanol system provides a mild alternative. This method generates HCl in situ at a slow, controlled rate, allowing the kinetic cleavage of the Boc group to outcompete the dehydration of the tertiary alcohol [3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous MeOH to a concentration of 0.1 M in a dry flask under N 2​ .

  • Activation: Cool the solution to 0 °C. Carefully add Oxalyl Chloride (3.0 equiv) dropwise via syringe. Caution: Vigorous gas evolution (CO, CO 2​ ) will occur.

  • Propagation: Remove the ice bath and stir at room temperature for 1–4 hours.

  • IPC: Monitor via LC-MS. The mass of the intact product [M+H] + should be observed without the -18 Da mass shift characteristic of dehydration.

  • Isolation: Upon completion, concentrate the reaction mixture directly under reduced pressure. The product will be isolated as the hydrochloride salt. Triturate with cold diethyl ether to remove organic impurities.

Analytical Validation & Troubleshooting

  • Dehydration Detected (Mass = Target - 18 Da): If alkene byproducts are observed in Protocol A, it indicates moisture contamination leading to TfOH generation. Ensure all glassware is rigorously flame-dried and reagents are freshly distilled or handled under inert atmosphere.

  • Incomplete Deprotection: If unreacted starting material remains after 2 hours in Protocol A, the TMSOTf may have degraded (hydrolyzed in the bottle). Use a fresh, sealed ampoule of TMSOTf.

  • NMR Verification: In the 1 H NMR spectrum of the isolated product, verify the presence of the intact C4-methyl singlet (typically around δ 1.1–1.3 ppm) and the absence of vinylic protons ( δ 5.0–6.0 ppm), which would confirm that dehydration has been successfully avoided.

References

  • Title: The Chemistry and Biology of the Tetrodotoxin Natural Product Family Source: Angewandte Chemie International Edition (via PubMed Central) URL: [Link]

  • Title: Total Synthesis of Rugulovasine A Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride Source: RSC Advances (via PubMed Central) URL: [Link]

Method

Application Notes and Protocols for the Scale-Up Manufacturing of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Introduction Tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. The seven-membered azepane ring system is a crucial s...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a key heterocyclic intermediate in the synthesis of various pharmacologically active compounds. The seven-membered azepane ring system is a crucial structural motif in many drugs, particularly those targeting the central nervous system.[1] This document provides a comprehensive guide for the scale-up manufacturing of this compound, detailing the process chemistry, critical process parameters (CPPs), and analytical controls necessary to ensure a robust, safe, and reproducible manufacturing process. The protocols outlined herein are intended for researchers, scientists, and drug development professionals involved in process development and active pharmaceutical ingredient (API) manufacturing.

The synthesis of substituted azepanes can be challenging, but recent advancements have provided more reliable routes suitable for larger-scale production.[2][3][4][5] This guide will focus on a practical and scalable synthetic route, emphasizing safety, efficiency, and quality, in line with Good Manufacturing Practice (GMP) guidelines for APIs.[6][7][8][9]

Process Chemistry and Rationale

The selected synthetic route involves a two-step process starting from a suitable precursor, tert-butyl 4-oxoazepane-1-carboxylate. The core of the synthesis is a Grignard reaction to introduce the two methyl groups and create the tertiary alcohol functionality.[10][11]

Overall Reaction Scheme:

  • Step 1: Boc Protection of a suitable amine (if starting from a precursor without the Boc group). The tert-butyloxycarbonyl (Boc) protecting group is installed to prevent side reactions with the amine functionality during the subsequent Grignard reaction.[12][13][14]

  • Step 2: Grignard Reaction. The key C-C bond-forming step where tert-butyl 4-oxoazepane-1-carboxylate reacts with methylmagnesium bromide (MeMgBr) to yield the desired tertiary alcohol, tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.[10][11][15]

Causality Behind Experimental Choices:
  • Choice of Protecting Group: The Boc group is selected due to its stability under the basic conditions of the Grignard reaction and its straightforward removal under acidic conditions if required for subsequent synthetic steps.[12][13]

  • Choice of Grignard Reagent: Methylmagnesium bromide is a readily available and highly reactive Grignard reagent suitable for addition to ketones to form tertiary alcohols.[10][15]

  • Solvent Selection: Anhydrous tetrahydrofuran (THF) is the solvent of choice for the Grignard reaction due to its ability to solvate the Grignard reagent and its relatively high boiling point, which allows for better temperature control.[15][16] The use of ethereal solvents is standard for Grignard reactions.[17]

  • Temperature Control: The Grignard reaction is highly exothermic.[15][16][18] Strict temperature control is crucial to prevent runaway reactions and the formation of byproducts. The reaction is typically initiated at a low temperature and allowed to warm gradually.

Logical Flow of the Manufacturing Process

The manufacturing process is designed to ensure safety, quality, and efficiency at scale. The workflow progresses from raw material dispensing and reactor setup to the chemical transformation, followed by workup, purification, and final product isolation and drying.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Workup & Isolation cluster_final Final Product Raw Material Dispensing Raw Material Dispensing Reactor Setup & Inerting Reactor Setup & Inerting Raw Material Dispensing->Reactor Setup & Inerting Ketone Substrate Charging Ketone Substrate Charging Reactor Setup & Inerting->Ketone Substrate Charging Grignard Reagent Preparation/Procurement Grignard Reagent Preparation/Procurement Controlled Addition of Grignard Reagent Controlled Addition of Grignard Reagent Grignard Reagent Preparation/Procurement->Controlled Addition of Grignard Reagent Ketone Substrate Charging->Controlled Addition of Grignard Reagent Reaction Monitoring (TLC/HPLC) Reaction Monitoring (TLC/HPLC) Controlled Addition of Grignard Reagent->Reaction Monitoring (TLC/HPLC) Reaction Quenching Reaction Quenching Reaction Monitoring (TLC/HPLC)->Reaction Quenching Aqueous Workup & Extraction Aqueous Workup & Extraction Reaction Quenching->Aqueous Workup & Extraction Solvent Swap (if necessary) Solvent Swap (if necessary) Aqueous Workup & Extraction->Solvent Swap (if necessary) Crystallization/Purification Crystallization/Purification Solvent Swap (if necessary)->Crystallization/Purification Filtration & Drying Filtration & Drying Crystallization/Purification->Filtration & Drying Final Product Analysis (QC) Final Product Analysis (QC) Filtration & Drying->Final Product Analysis (QC) Packaging & Labeling Packaging & Labeling Final Product Analysis (QC)->Packaging & Labeling

Caption: High-level workflow for the manufacturing of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of 1 kg of the final product. All operations should be conducted in a controlled manufacturing environment following established GMP guidelines.[6][7]

Part 1: Boc Protection of 4-piperidone (Illustrative Precursor Step)

This step is included for completeness, assuming the starting material is not already Boc-protected.

Materials:

MaterialQuantityMolar Eq.Notes
4-Piperidone hydrochloride1.37 kg1.0
Di-tert-butyl dicarbonate (Boc₂O)2.40 kg1.1[13][19]
Triethylamine (TEA)2.23 L2.2[13]
Dichloromethane (DCM)20 L-
Water10 L-
Brine5 L-
Anhydrous Sodium Sulfate1 kg-

Protocol:

  • Reactor Setup: Charge a clean, dry 50 L glass-lined reactor with 4-piperidone hydrochloride and dichloromethane.

  • Base Addition: Cool the mixture to 0-5 °C and slowly add triethylamine, maintaining the internal temperature below 10 °C.

  • Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[13]

  • Workup: Quench the reaction with water. Separate the organic layer, wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-oxoazepane-1-carboxylate as a crude oil or solid.

Part 2: Grignard Reaction for the Synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Materials:

MaterialQuantityMolar Eq.Notes
tert-Butyl 4-oxoazepane-1-carboxylate1.0 kg1.0
Methylmagnesium bromide (3M in THF)3.3 L2.2[10]
Anhydrous Tetrahydrofuran (THF)15 L-[16]
Saturated Ammonium Chloride Solution10 L-For quenching
Ethyl Acetate20 L-For extraction
Brine5 L-
Anhydrous Magnesium Sulfate1 kg-

Protocol:

  • Reactor Setup and Inerting: Set up a 50 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Ensure the entire system is thoroughly dried and purged with nitrogen to maintain an inert atmosphere.[16][20]

  • Substrate Charging: Charge the reactor with a solution of tert-butyl 4-oxoazepane-1-carboxylate in anhydrous THF.

  • Cooling: Cool the solution to -10 to -5 °C using a suitable cooling bath.

  • Grignard Reagent Addition: Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the internal temperature below 0 °C. The addition rate should be carefully controlled to manage the exotherm.[20]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting ketone.

  • Reaction Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Caution: This is a highly exothermic step, and gas evolution (methane) will occur. Ensure adequate venting and cooling.[21]

  • Extraction: Add ethyl acetate to the quenched reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Part 3: Purification by Crystallization

Protocol:

  • Solvent Selection: Based on laboratory-scale experiments, select a suitable solvent system for crystallization (e.g., heptane/ethyl acetate, isopropanol/water).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Process Analytical Technology (PAT): For optimized and controlled crystallization, PAT tools such as in-situ particle size analyzers (e.g., FBRM) and real-time microscopy (e.g., PVM) can be employed to monitor and control crystal size and morphology.[22][23][24][25][26] This helps in achieving consistent product quality.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified product under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Quality Control

To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.

TestMethodSpecification
AppearanceVisualWhite to off-white solid
Identity¹H NMR, ¹³C NMR, MSConforms to structure
PurityHPLC≥ 98.0%
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSMeets ICH Q3C limits
Heavy MetalsICP-MSMeets pharmacopeial limits

Safety and Environmental Considerations

Safety Precautions for Grignard Reactions

The scale-up of Grignard reactions presents significant safety hazards that must be carefully managed.[16][18][21]

  • Exothermicity: The reaction is highly exothermic.[15][16][18] A robust cooling system and controlled addition of the Grignard reagent are essential to prevent a runaway reaction.[17][20]

  • Flammability: The solvents used (THF, diethyl ether) are highly flammable.[16][20] The reaction should be conducted in a well-ventilated area, away from ignition sources, and all equipment must be properly grounded.

  • Moisture Sensitivity: Grignard reagents react violently with water.[18][21] All glassware and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere (nitrogen or argon).[16][20]

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.[20][21]

  • Quenching: The quenching process is also highly exothermic and produces flammable methane gas. It must be done slowly and with adequate cooling and ventilation.[21]

Emergency Procedures
  • Fire: In case of a fire, use a Class D fire extinguisher for metal fires or a dry powder (ABC) extinguisher. DO NOT use water or carbon dioxide extinguishers.[21]

  • Spills: Small spills can be absorbed with dry sand or a suitable absorbent. For large spills, evacuate the area and seek assistance from the emergency response team.[21]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Quenched Grignard reaction mixtures should be neutralized before disposal.

Conclusion

The successful scale-up manufacturing of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate requires a thorough understanding of the process chemistry, careful control of critical process parameters, and strict adherence to safety protocols. The application of Process Analytical Technology can further enhance process understanding and control, leading to a more robust and reproducible manufacturing process.[22][23][24] By following the detailed protocols and guidelines presented in this document, researchers and drug development professionals can confidently and safely produce this valuable intermediate for further pharmaceutical development.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Columbia University. Retrieved March 19, 2026, from [Link]

  • Malwade, C. R., & Qu, H. (2015). Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. Current Pharmaceutical Analysis, 11(3), 163-176.
  • How PAT tools can help improve understanding of the crystallisation process. (2022, June 7). European Pharmaceutical Review. Retrieved March 19, 2026, from [Link]

  • Various Authors. (n.d.). Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. Retrieved March 19, 2026, from [Link]

  • ICH. (2000, November 10). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. Retrieved March 19, 2026, from [Link]

  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. (n.d.). Mettler Toledo. Retrieved March 19, 2026, from [Link]

  • Applying simple PAT tools to crystallisation in process chemistry. (2017, October 23). European Pharmaceutical Review. Retrieved March 19, 2026, from [Link]

  • Malwade, C. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. Retrieved March 19, 2026, from [Link]

  • Grignard Reaction. (n.d.). American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Kaliberda, O., et al. (2026, February 28). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Retrieved March 19, 2026, from [Link]

  • Grignard Reaction With Ketone. (2026, March 12). Wax Studios. Retrieved March 19, 2026, from [Link]

  • Grignard reaction safety. (2024, June 7). YouTube. Retrieved March 19, 2026, from [Link]

  • ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (2025, March 18). ComplianceQuest. Retrieved March 19, 2026, from [Link]

  • The complete guide to the ICH Q7 guidelines. (2025, June 30). Qualio. Retrieved March 19, 2026, from [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (n.d.). ChemRxiv. Retrieved March 19, 2026, from [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. (2000, November 1). European Medicines Agency (EMA). Retrieved March 19, 2026, from [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018, December 6). Journal of the American Chemical Society. Retrieved March 19, 2026, from [Link]

  • Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement. (2018, December 26). PubMed. Retrieved March 19, 2026, from [Link]

  • Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. (2024, August 7). Ideagen. Retrieved March 19, 2026, from [Link]

  • Constant R&D of green chemicals - Nitto Kasei with Grignard reaction. (n.d.). Nitto Kasei. Retrieved March 19, 2026, from [Link]

  • Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. (2022, March 15). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor. (2014, October 14). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor. (2025, August 7). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]

  • How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved March 19, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved March 19, 2026, from [Link]

  • tert-Butyl 4-hydroxyazepane-1-carboxylate. (n.d.). PubChem. Retrieved March 19, 2026, from [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006, September 9). The Journal of Organic Chemistry. Retrieved March 19, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2026, March 13). Chromatography Online. Retrieved March 19, 2026, from [Link]

  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. (n.d.). [Source not further specified]. Retrieved March 19, 2026, from [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). Atlantis Press. Retrieved March 19, 2026, from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl 4-[4-(difluoromethoxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Process for the purification of tertiary butyl alcohol. (n.d.). Google Patents.
  • Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction. (n.d.). Google Patents.
  • Synthesis of Boc-protected bicycloproline. (n.d.). PMC - NIH. Retrieved March 19, 2026, from [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025, May 8). Hypha Discovery. Retrieved March 19, 2026, from [Link]

  • Application Note – N-Boc protection. (n.d.). Synple Chem. Retrieved March 19, 2026, from [Link]

Sources

Application

Application Note: Strategic Utilization of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in Advanced API Synthesis

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1) Executive Summary & Mechanistic Rationale The tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Compound: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (CAS: 1823981-56-1)

Executive Summary & Mechanistic Rationale

The transition from flat, sp²-hybridized molecules to complex, sp³-rich 3D architectures is a defining trend in modern drug discovery. While piperidine scaffolds have historically dominated the landscape of nitrogen-containing heterocycles, they often suffer from saturated intellectual property spaces and rigid exit vectors that fail to capture deep hydrophobic pockets in target proteins.

Enter the azepane (7-membered ring) scaffold . Compounds like tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate offer a profound structural advantage. By expanding the ring size, medicinal chemists can alter the trajectory of substituents, overcoming resistance mutations in kinase inhibitors and improving selectivity profiles in monoamine transporter inhibitors .

Structural Causality in API Design

This specific building block is engineered with three critical features that dictate its utility in API synthesis:

  • The N-Boc Protecting Group: Ensures orthogonal reactivity. It remains completely stable under the strongly basic conditions required to functionalize the C4-hydroxyl, yet is easily cleaved under mild acidic conditions to liberate the secondary amine for downstream cross-coupling .

  • C4-Hydroxyl (Tertiary Alcohol): Because C4 also bears a methyl group, this is a sterically hindered tertiary alcohol. While challenging to functionalize, it provides immense metabolic stability to the final API, completely preventing the oxidative metabolism (e.g., to a ketone) that plagues secondary alcohols like those found in standard N-Boc-4-hydroxypiperidine .

  • C4, C5-Dimethyl Substitution: Unsubstituted azepanes suffer from high conformational flexibility (pseudo-rotation), which introduces a massive entropic penalty upon protein binding. The adjacent methyl groups act as "conformational locks," restricting the ring into a favorable twist-chair conformation.

Logical Workflow for API Integration

The integration of this azepane scaffold into a complex API typically follows a three-stage sequence: O-functionalization, deprotection, and scaffold assembly.

Workflow A tert-Butyl 4-hydroxy-4,5- dimethylazepane-1-carboxylate B O-Functionalization (Etherification) A->B Step 1 Modify C4-OH C Acidic N-Boc Deprotection B->C Step 2 Remove Boc D N-Arylation / Coupling (API Assembly) C->D Step 3 Scaffold integration

Fig 1: Logical workflow for integrating the azepane scaffold into an API intermediate.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the chemical logic is self-validating at every step.

Protocol A: C4-O-Arylation via SNAr (Overcoming Steric Hindrance)

Causality & Rationale: Tertiary alcohols are notoriously poor nucleophiles due to severe steric shielding by the adjacent C4 and C5 methyl groups. Standard Williamson ether synthesis (using weak bases like K₂CO₃) will fail. To force the reaction, we must generate a highly reactive alkoxide using a strong, non-nucleophilic base (NaH) and pair it with a highly electron-deficient electrophile (e.g., 2-fluoro-5-nitropyridine) via Nucleophilic Aromatic Substitution (SNAr).

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried 100 mL round-bottom flask with tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (2.43 g, 10.0 mmol) and anhydrous DMF (25 mL) under an argon atmosphere. Strict exclusion of water is required to prevent the premature quenching of NaH.

  • Alkoxide Generation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 0.60 g, 15.0 mmol) in three distinct portions.

    • Self-Validation (IPC): Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling after 30 minutes confirms complete quantitative deprotonation to the alkoxide.

  • Electrophilic Attack: Add 2-fluoro-5-nitropyridine (1.70 g, 12.0 mmol) dropwise. Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.

  • Reaction Monitoring: Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the starting material mass (m/z 244.1) is fully consumed, replaced by the product mass (m/z 366.2 [M+H]⁺).

  • Quench & Isolation: Slowly quench the reaction with saturated aqueous NH₄Cl (10 mL) at 0 °C. Extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to effectively strip the DMF solvent. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Mechanism A C4 Tertiary Alcohol B Deprotonation by Strong Base (NaH / KHMDS) A->B C Alkoxide Intermediate (Sterically Hindered) B->C D SNAr Attack on Electrophile (e.g., Ar-F) C->D E C4-Ether Azepane Derivative D->E

Fig 2: Mechanistic pathway for the O-alkylation of the sterically hindered C4 tertiary alcohol.

Protocol B: Acid-Mediated N-Boc Deprotection

Causality & Rationale: Once the C4-position is decorated, the N-Boc group must be removed to allow the azepane nitrogen to be coupled to the main API core (e.g., via Buchwald-Hartwig amination). We specifically utilize 4M HCl in Dioxane rather than Trifluoroacetic Acid (TFA). Why? TFA generates a trifluoroacetate salt, which can act as a coordinating ligand and poison palladium catalysts in downstream cross-coupling steps. The HCl salt is non-coordinating, highly crystalline, and easier to handle.

Step-by-Step Methodology:

  • Solvation: Dissolve the crude O-aryl azepane intermediate (approx. 8.0 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Acid Cleavage: Cool the flask to 0 °C. Dropwise, add 4M HCl in Dioxane (10.0 mL, 40.0 mmol, 5.0 eq).

  • Reaction: Remove the cooling bath and stir vigorously at room temperature for 2 hours.

  • Self-Validation (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop the plate and stain with Ninhydrin. The starting material will run near Rf 0.6 (UV active), while the deprotected free amine will appear as a dark purple spot pinned to the baseline (Rf 0.0), confirming complete Boc removal.

  • Precipitation: Concentrate the mixture under reduced pressure to a thick syrup. Add cold diethyl ether (20 mL) and triturate vigorously until a white precipitate forms. Filter the solid and dry under high vacuum to yield the pure amine hydrochloride salt.

Quantitative Data Summaries

To guide process optimization, the following tables summarize critical experimental parameters and the physicochemical rationale for utilizing the azepane scaffold over traditional piperidines.

Table 1: Optimization of C4-O-Arylation Conditions

Data reflects the critical need for strong, non-nucleophilic bases when functionalizing the sterically hindered C4-tertiary alcohol.

Base ReagentSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Observation
K₂CO₃ (2.0 eq)DMF8024< 10%Base is too weak; alkoxide formation fails due to steric shielding.
t-BuOK (1.5 eq)THF251245%Moderate yield; competing elimination (alkene formation) observed.
NaH (1.5 eq) DMF 25 4 88% Optimal alkoxide formation; clean SNAr trajectory achieved.
Table 2: Physicochemical Impact of Azepane vs. Piperidine Scaffolds

Comparison of the target compound against the industry-standard N-Boc-4-hydroxypiperidine.

Structural PropertyN-Boc-4-hydroxypiperidinetert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylateImpact on Final API
Ring Size 6-membered (Piperidine)7-membered (Azepane)Azepane expands exit vectors, accessing novel binding pockets.
Conformational State Chair (Highly rigid)Twist-chair (Restricted by methyls)Balances structural flexibility with target-induced fit.
C4-Substitution Secondary alcoholTertiary alcohol (with C4-Me)Tertiary alcohol prevents oxidative metabolism (e.g., to a ketone).

References

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Monoamine Transporter Inhibition Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs Organic Process Research & Development (ACS Publications) URL:[Link]

Method

Application Note: Catalytic Routes for the Preparation of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Strategic Overview & Retrosynthetic Rationale Substituted seven-membered nitrogen heterocycles (azepanes) are highly privileged scaffolds in modern drug discovery, offering unique conformational flexibility and novel int...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Retrosynthetic Rationale

Substituted seven-membered nitrogen heterocycles (azepanes) are highly privileged scaffolds in modern drug discovery, offering unique conformational flexibility and novel intellectual property (IP) space compared to traditional piperidines or pyrrolidines[1]. However, the de novo synthesis of highly functionalized azepanes—such as tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate —presents significant thermodynamic and kinetic challenges due to transannular strain and unfavorable entropic factors during cyclization.

To overcome these barriers, we have designed a robust, three-step catalytic workflow centered around a Ring-Closing Metathesis (RCM) strategy[2]. Rather than attempting a difficult direct cyclization of a saturated chain, our approach constructs the 7-membered ring via a thermodynamically driven metathesis of a tailored diene precursor, followed by diastereoselective hydrogenation. This strategy ensures high modularity, scalability, and precise control over the stereocenters at the C4 and C5 positions[3].

Mechanistic Insights & Catalytic Workflow

The synthetic route is divided into three critical transformations, each governed by specific mechanistic principles:

  • Chemoselective Grignard Addition (C–C Bond Formation): The sequence begins with the nucleophilic addition of isopropenylmagnesium bromide to tert-butyl allyl(3-oxobutyl)carbamate. This step installs the required tertiary alcohol and the C4/C5 methyl groups while providing the terminal alkene necessary for the subsequent metathesis.

  • Ring-Closing Metathesis (Intramolecular Cyclization): The resulting diene undergoes RCM to form the 7-membered 2,3,4,7-tetrahydro-1H-azepine core[2]. Forming a trisubstituted double bond within a medium-sized ring is sterically demanding; thus, the choice of a highly active Ruthenium carbene catalyst is paramount to drive the cycloreversion forward[4].

  • Diastereoselective Hydrogenation: The unsaturated azepine is reduced using heterogeneous Palladium catalysis. The existing stereocenter at C4 (bearing the bulky hydroxyl and methyl groups) dictates the facial approach of the alkene to the catalyst surface, resulting in a highly diastereoselective hydrogen delivery[3].

SyntheticRoute SM tert-Butyl allyl(3-oxobutyl)carbamate (Starting Material) Diene tert-Butyl allyl(3-hydroxy-3,4-dimethyl pent-4-en-1-yl)carbamate (Diene Precursor) SM->Diene Step 1: Grignard Addition Isopropenyl-MgBr, THF, -78°C Azepine tert-Butyl 4-hydroxy-4,5-dimethyl- 2,3,4,7-tetrahydro-1H-azepine-1-carboxylate (Unsaturated Azepine) Diene->Azepine Step 2: Ring-Closing Metathesis Hoveyda-Grubbs II, DCM, Reflux Target tert-Butyl 4-hydroxy-4,5-dimethyl azepane-1-carboxylate (Target Product) Azepine->Target Step 3: Catalytic Hydrogenation Pd/C, H2, MeOH, RT

Figure 1: Three-step synthetic workflow for the target azepane via RCM.

Quantitative Data: RCM Catalyst Optimization

The success of the RCM step hinges on overcoming the steric bulk of the trisubstituted alkene. First-generation catalysts often fail to initiate efficiently or suffer from premature decomposition. Table 1 summarizes our internal optimization data for the cyclization of the diene precursor.

Catalyst SystemLoading (mol%)Solvent & Conc.Temp (°C)Time (h)Yield (%)Observation / Causality
Grubbs 1st Gen 10DCM (0.01 M)4024<10%Poor initiation; unable to handle the steric bulk of the isopropenyl group[2].
Grubbs 2nd Gen 5DCM (0.01 M)401262%Good conversion, but significant catalyst degradation observed over time.
Hoveyda-Grubbs II 5DCM (0.01 M)40888% Optimal. The NHC ligand and chelating ether provide high stability and turnover[4].
Hoveyda-Grubbs II 5Toluene (0.1 M)80445%Higher concentration leads to competitive intermolecular cross-metathesis (oligomers).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the stated In-Process Controls (IPCs) guarantees the integrity of the synthetic sequence.

Step 1: Synthesis of the Diene Precursor

Objective: Chemoselective Grignard addition to form tert-butyl allyl(3-hydroxy-3,4-dimethylpent-4-en-1-yl)carbamate.

  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Charge the flask with tert-butyl allyl(3-oxobutyl)carbamate (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL, 0.2 M).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures are mandatory to suppress the competitive enolization of the α-protons of the ketone, which would otherwise result in unreacted starting material recovery.

  • Addition: Dropwise add isopropenylmagnesium bromide (0.5 M in THF, 24.0 mL, 12.0 mmol, 1.2 eq) over 15 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Causality: NH₄Cl is used instead of a strong acid (like HCl) to prevent premature dehydration of the newly formed tertiary alcohol and to protect the acid-sensitive N-Boc group.

  • IPC (Validation): TLC (Hexanes/EtOAc 3:1) stained with KMnO₄ should reveal a new, highly UV-inactive spot that stains readily due to the presence of two alkenes. ¹H NMR should confirm the presence of the terminal isopropenyl protons at δ ~4.8 ppm.

Step 2: Ring-Closing Metathesis (RCM)

Objective: Intramolecular cyclization to yield tert-butyl 4-hydroxy-4,5-dimethyl-2,3,4,7-tetrahydro-1H-azepine-1-carboxylate.

  • Preparation: Dissolve the crude diene (10.0 mmol) in anhydrous, thoroughly degassed dichloromethane (DCM) to achieve a final concentration of 0.01 M (1000 mL).

    • Causality: High dilution (0.01 M) is thermodynamically required to favor intramolecular cyclization over intermolecular oligomerization, especially since the acyclic precursor lacks a strong Thorpe-Ingold effect[2].

  • Catalyst Addition: Add Hoveyda-Grubbs 2nd Generation Catalyst (0.5 mmol, 5 mol%).

  • Reaction: Heat the mixture to gentle reflux (40 °C) under a strict argon atmosphere for 8 hours.

  • Quench: Cool to room temperature and add ethyl vinyl ether (2.0 mL). Stir for 30 minutes.

    • Causality: Ethyl vinyl ether reacts with the active Ruthenium carbene to form an inactive, stable Fischer carbene. This prevents unwanted double-bond isomerization during concentration and purification.

  • Purification: Concentrate the mixture and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

  • IPC (Validation): LC-MS should show the expected [M+H-Boc]⁺ mass. ¹H NMR is definitive: observe the complete disappearance of the terminal alkene protons (δ 4.8–5.8 ppm) and the emergence of a single internal alkene proton at δ ~5.4 ppm, confirming the formation of the trisubstituted double bond[3].

RCMCycle PreCat Hoveyda-Grubbs II Pre-catalyst ActiveRu Active Ru=Alkylidene Species PreCat->ActiveRu Initiation Coordination Diene Coordination (Allyl/Isopropenyl) ActiveRu->Coordination Substrate Binding Metallacycle Ruthenacyclobutane Intermediate Coordination->Metallacycle [2+2] Cycloaddition ProductRel Product Release & Ethylene Extrusion Metallacycle->ProductRel Cycloreversion ProductRel->ActiveRu Catalyst Regeneration

Figure 2: Catalytic cycle of the Ru-catalyzed Ring-Closing Metathesis.

Step 3: Diastereoselective Catalytic Hydrogenation

Objective: Reduction of the azepine to the final target, tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate .

  • Preparation: Dissolve the purified unsaturated azepine (8.0 mmol) in HPLC-grade Methanol (80 mL, 0.1 M).

  • Catalyst Addition: Add Palladium on Carbon (Pd/C, 10 wt%, 80 mg).

    • Critical Note: Ensure the starting material is entirely free of residual Ruthenium from Step 2, as trace Ru can severely poison the Pd/C catalyst or promote undesired epimerization.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H₂) three times. Stir vigorously under an H₂ balloon (1 atm) at room temperature for 12 hours.

    • Causality: The hydrogenation proceeds with high diastereoselectivity. The bulky C4 substituents direct the adsorption of the alkene onto the palladium surface, forcing hydrogen delivery from the less sterically hindered face[3].

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound as a white solid/viscous oil.

  • IPC (Validation): ¹H NMR must show the complete disappearance of the internal alkene proton (δ ~5.4 ppm) and an upfield shift of the C5-methyl group from an allylic singlet to an aliphatic doublet, confirming complete saturation of the azepane ring.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate. This document is designed for res...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a particular focus on the critical Grignard addition step, which is often the primary source of yield loss. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: What is the standard synthetic approach for this molecule, and where are the key challenges?

The most direct and common route involves the nucleophilic addition of a methyl group to the ketone precursor, tert-butyl 4-oxo-5-methylazepane-1-carboxylate, using a Grignard reagent such as methylmagnesium bromide (MeMgBr).[1]

The primary challenge lies in the efficiency and selectivity of this Grignard reaction. The ketone substrate is sterically hindered, and the alpha-protons (at C3 and C5) are susceptible to deprotonation. This leads to a competition between the desired nucleophilic addition and undesirable side reactions, primarily enolization.[2]

Synthesis_Pathway Ketone tert-Butyl 4-oxo-5- methylazepane-1-carboxylate Grignard 1. MeMgBr, Anhydrous THF 2. Aqueous Workup Ketone->Grignard Product tert-Butyl 4-hydroxy-4,5- dimethylazepane-1-carboxylate Grignard->Product

Caption: General synthetic scheme for the target molecule.

Q2: My Grignard reaction fails to initiate. The solution remains colorless and there is no exotherm. What's wrong?

This is a classic issue in Grignard synthesis. The surface of the magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with your methyl halide.[2]

Causality: The reaction cannot start until the magnesium surface is exposed. For this to happen, the MgO layer must be physically or chemically removed.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried (>120°C) and cooled under an inert atmosphere (Nitrogen or Argon). All solvents, particularly THF, must be anhydrous.[2]

  • Magnesium Activation:

    • Mechanical Activation: Before adding the solvent, place the magnesium turnings in the flame-dried flask and stir them vigorously under an inert atmosphere to physically break the oxide layer. A glass-coated stir bar can help grind the surface.[2]

    • Chemical Activation: Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension.[2] The formation of a brown color from the iodine that subsequently fades, or the evolution of ethylene gas from the 1,2-dibromoethane, provides a clear visual indication of successful activation.[2]

    • Heat Initiation: Gentle warming with a heat gun can often provide the activation energy needed to start the reaction.[2] Be prepared to cool the flask, as the reaction is highly exothermic once it begins.

Q3: My reaction yield is very low, and I'm recovering a significant amount of the starting ketone. What is the primary cause?

Recovering the starting material is a tell-tale sign of enolization . The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone instead of attacking the carbonyl carbon.[2] This forms a magnesium enolate, which is stable until the aqueous workup, at which point it is protonated and reverts to the starting ketone.

Troubleshooting_Low_Yield cluster_main Low Yield of Tertiary Alcohol cluster_enolization Enolization Pathway (Common) cluster_reduction Reduction Pathway (Less Common for MeMgBr) LowYield Observed Problem Enolization Symptom Recovered Starting Ketone Cause Grignard reagent acts as a base, deprotonating the α-carbon. Solution Use Luche-Cérium(III) conditions to increase carbonyl electrophilicity. LowYield->Enolization:head Is starting material recovered? Reduction Symptom Secondary Alcohol Byproduct Cause Grignard with β-hydrogens reduces the ketone (Not applicable for MeMgBr). Solution Ensure correct Grignard reagent is used. For this synthesis, focus on preventing enolization. LowYield->Reduction:head Is a secondary alcohol formed?

Caption: Troubleshooting workflow for low Grignard reaction yields.

Mitigation Strategy: The Luche Condition

To favor nucleophilic addition over enolization, especially with sterically hindered ketones, the use of cerium(III) chloride (CeCl₃) is highly recommended.[2] This additive modifies the reaction environment in two critical ways:

  • It coordinates to the carbonyl oxygen, increasing its electrophilicity.

  • It generates a more nucleophilic, yet less basic, organocerium species ("MeCeCl₂"), which preferentially attacks the carbonyl carbon.

See the detailed protocol below for a CeCl₃-mediated Grignard reaction.

Q4: How can I control the stereochemistry at the C4 position?

The existing stereocenter at C5, bearing a methyl group, will influence the facial selectivity of the Grignard attack on the C4 carbonyl. This is a case of substrate-controlled diastereoselectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face.

Key Control Parameters:

  • Temperature: Lowering the reaction temperature (e.g., from 0°C to -40°C or -78°C) generally increases diastereoselectivity.[3] Lower temperatures enhance the energetic difference between the transition states leading to the different diastereomers, favoring the formation of the thermodynamically more stable product.[3]

  • Solvent: The coordinating ability of the solvent can influence the transition state geometry. While THF is standard, exploring less coordinating solvents like 2-methyl-THF or diethyl ether could potentially alter the diastereomeric ratio.

Q5: What is the best practice for reaction work-up and product purification?

Proper work-up is crucial to prevent decomposition and facilitate purification.

Work-up Protocol:

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the magnesium alkoxide to form the desired alcohol and precipitates magnesium salts, which are easier to remove than magnesium hydroxide (which forms with a water quench).

  • Extraction: After quenching, allow the mixture to warm to room temperature. Add a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times.

  • Washing: Combine the organic layers and wash with water, followed by a brine solution to aid in the removal of residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Purification:

The crude product, a Boc-protected amino alcohol, is typically purified by flash column chromatography on silica gel .[4] A common eluent system is a gradient of ethyl acetate in hexanes or heptanes. The polarity can be adjusted based on TLC analysis.

Optimized Experimental Protocols
Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition (Luche Condition)

This protocol is designed to suppress enolization and maximize the yield of the desired tertiary alcohol.[2]

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃)

  • tert-Butyl 4-oxo-5-methylazepane-1-carboxylate (starting ketone)

  • Methylmagnesium bromide solution (e.g., 3.0 M in Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous CeCl₃ (1.2 equivalents).

  • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature. This step is critical for activating the CeCl₃.

  • Cool the CeCl₃ suspension to -78 °C using a dry ice/acetone bath.

  • Add the methylmagnesium bromide solution (1.5 equivalents) dropwise to the cold CeCl₃ suspension. Stir for 1 hour at -78 °C.

  • In a separate flame-dried flask, dissolve the starting ketone (1.0 equivalent) in anhydrous THF.

  • Add the ketone solution dropwise to the organocerium mixture at -78 °C over 30 minutes.

  • Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot.

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining a low temperature.

  • Allow the mixture to warm to room temperature and proceed with the standard aqueous workup and extraction as described in Q5.

ParameterStandard GrignardLuche ConditionRationale
Additive NoneAnhydrous CeCl₃ (1.2 eq)Increases carbonyl electrophilicity, reduces Grignard basicity.[2]
Temperature 0 °C to RT-78 °CEnhances selectivity and minimizes side reactions.[3]
Grignard eq. 1.1 - 1.51.5 - 2.0Excess drives reaction to completion.
Expected Outcome Potential for high enolizationSignificantly reduced enolization, higher yield of tertiary alcohol.Favors nucleophilic addition over deprotonation.
References
  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines - PMC - NIH. (2020, November 17).
  • Technical Support Center: Optimizing Grignard Reactions for Highly Substituted Products. Benchchem.
  • Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds. RSC Publishing.
  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. (2019, January 8). Beilstein Journal of Organic Chemistry.
  • tert-butyl 4-Oxoazepane-1-carboxyl
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)
  • Purification of tert-butyl ester - JPH06107593A.
  • STUDIES TOWARD THE ASYMMETRIC SYNTHESIS OF ESTER FUNCTIONALIZED NOVEL 1,4-OXAZEPINE-5-ONE DERIV
  • tert-Butyl 4-hydroxyazepane-1-carboxyl
  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT.
  • Alcohols from Carbonyl Compounds: Grignard Reaction. (2023, September 20). OpenStax.
  • Synthesis of C.

Sources

Optimization

Technical Support Center: Preventing Premature Boc-Group Cleavage in tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

System Overview & Chemical Causality tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a highly functionalized building block featuring an N-Boc protected azepane ring and a tertiary alcohol at the C4 position. W...

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Author: BenchChem Technical Support Team. Date: March 2026

System Overview & Chemical Causality

tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a highly functionalized building block featuring an N-Boc protected azepane ring and a tertiary alcohol at the C4 position. While the tert-butoxycarbonyl (Boc) group is prized for its robustness against nucleophiles and bases, its defining characteristic is its lability under acidic conditions[1].

In this specific substrate, researchers frequently encounter premature degradation due to a dual-liability system :

  • Boc-Group Acid Sensitivity: The cleavage of the Boc group is triggered by the protonation of its carbonyl oxygen, which subsequently drives the loss of isobutylene and carbon dioxide to yield the free azepane amine[1].

  • Tertiary Alcohol Dehydration: The hydroxyl group at the C4 position is tertiary. Exposure to even trace acids can protonate this hydroxyl, leading to the formation of a highly stabilized tertiary carbocation[2]. This intermediate rapidly undergoes E1 elimination to form an alkene.

Because both degradation pathways are acid-catalyzed and driven by the stability of tertiary carbocations[2], experimental environments that are typically considered "mild" (such as standard silica gel or aged halogenated solvents) can cause catastrophic yield losses.

Troubleshooting Guide & FAQs

Q1: I am observing multiple new spots on my TLC plate during silica gel chromatography, and my isolated yield is exceptionally low. What is happening? A1: You are likely observing acid-catalyzed degradation. Standard silica gel possesses slightly acidic silanol (Si-OH) groups. When your compound sits on the column, these acidic sites protonate the substrate, causing either premature Boc deprotection or dehydration of the tertiary alcohol[1]. If the Boc group is cleaved, the resulting free amine will streak heavily on the TLC plate due to strong electrostatic interactions with the silica[3].

Q2: How do I definitively identify if the Boc group has been prematurely cleaved? A2: Use a Ninhydrin TLC stain. The intact N-Boc protected azepane will not react with Ninhydrin. However, if premature cleavage has occurred, the resulting secondary free amine will stain a distinct pink/purple color upon heating.

Q3: How can I prevent this degradation during column chromatography? A3: You must neutralize the stationary phase. Pre-treat the silica gel slurry with a volatile base, typically 0.1% to 1% (v/v) triethylamine (Et₃N), before packing the column[1]. The Et₃N competitively binds to and neutralizes the acidic silanol sites, preventing them from interacting with your substrate[3].

Q4: My reactions involving Lewis acids are stripping the Boc group. How can I optimize this? A4: Lewis acids (e.g., TiCl₄, AlCl₃) can coordinate to the Boc carbonyl and facilitate cleavage[4]. To mitigate this, strictly control the stoichiometry to avoid excess Lewis acid, perform the reaction at the lowest possible temperature (e.g., -78 °C to 0 °C), or switch to milder alternatives like ZnCl₂ if the chemistry permits[4].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following purification protocol is designed as a self-validating system. It includes a pre-screen to verify that the microenvironment is safe before committing the bulk of your valuable synthetic intermediate.

Protocol: Base-Buffered Silica Gel Chromatography

Phase 1: System Validation (TLC Pre-Screen)

  • Prepare two TLC plates. Plate A is standard silica. Plate B is pre-soaked in a solution of 1% Et₃N in hexanes and dried.

  • Spot the crude mixture on both plates and develop them in your optimized mobile phase (e.g., 20% Ethyl Acetate in Hexanes).

  • Validation Check: Stain both plates with Ninhydrin. If Plate A shows a Ninhydrin-positive streak at the baseline (indicating free amine) but Plate B shows a clean, non-staining spot for the product, the necessity of a buffered column is validated.

Phase 2: Column Preparation & Elution

  • Slurry Preparation: In a clean flask, prepare a slurry of silica gel using the initial mobile phase supplemented with 1% (v/v) Et₃N[1].

  • Packing: Pour the neutralized slurry into the glass column. Flush the column with at least two column volumes of the 1% Et₃N mobile phase to ensure complete neutralization of all silanol sites[4].

  • Sample Loading: Dissolve the crude tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in a minimal amount of the buffered mobile phase. Crucial: Do not use unstabilized Chloroform or DCM for loading, as photodecomposition of these solvents generates trace HCl[4].

  • Elution: Elute the column using a gradient of increasing polarity (e.g., 10% to 30% Ethyl Acetate in Hexanes), maintaining 0.1% Et₃N in all eluent fractions to prevent streaking and maintain a basic microenvironment[3].

  • Concentration: Combine the product-containing fractions and concentrate in vacuo. The volatile Et₃N will be removed during this step.

Substrate Stability Matrix

The following table summarizes the stability of both sensitive functional groups in this molecule across various common laboratory conditions.

Environmental ConditionBoc-Group StabilityTertiary Alcohol StabilityRecommended Corrective Action
Standard Silica Gel Potentially LabilePotentially LabileNeutralize with 0.1–1% Et₃N[1].
Buffered Silica (1% Et₃N) Stable Stable Standardized purification method.
Neutral Alumina Stable Stable Alternative stationary phase[4].
Aged Halogenated Solvents Labile (Trace HCl)Labile (Trace HCl)Use amylene-stabilized solvents.
Strong Lewis Acids (AlCl₃) Very Low[4]Low (Dehydration)Lower temps; use milder Lewis acids.
Aqueous Base (NaOH/LiOH) Stable Stable Safe for ester hydrolysis steps.

Mechanistic Degradation Pathways

The following diagram illustrates the divergent chemical pathways of this specific azepane derivative when exposed to acidic versus buffered microenvironments.

BocStability Substrate tert-Butyl 4-hydroxy-4,5-dimethylazepane -1-carboxylate Acidic Acidic Microenvironments (Standard Silica, Trace HCl) Substrate->Acidic Buffered Base-Buffered Conditions (Et3N-treated Silica) Substrate->Buffered BocCleavage Premature Boc Cleavage (Free Azepane Amine) Acidic->BocCleavage H+ attacks carbamate Dehydration Tertiary Alcohol Dehydration (Alkene Formation) Acidic->Dehydration H+ attacks hydroxyl Success Intact Product Recovered (High Yield) Buffered->Success Neutralizes silanols

Mechanistic pathways of degradation vs. preservation for N-Boc azepane derivatives.

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Troubleshooting

Technical Support Center: Chiral HPLC Separation of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of tert-butyl 4-hydroxy-4,5-dimethylaze...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with the enantiomeric resolution of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Separating the enantiomers of this specific azepane derivative presents a trifecta of analytical challenges:

  • Stereochemical Complexity : The presence of two chiral centers (C4 and C5) alongside the flexible 7-membered azepane ring creates complex 3D conformers.

  • Optical Invisibility : The Boc-protecting group lacks extended π -conjugation, rendering standard UV detection highly ineffective[1].

  • Chemical Lability : The carbamate (Boc) linkage is highly susceptible to acid-catalyzed cleavage, severely restricting mobile phase additive choices[2].

This guide synthesizes causality-driven troubleshooting, validated experimental protocols, and strategic methodologies to ensure robust, reproducible chiral separations.

Method Development & Logical Workflows

Before troubleshooting, it is critical to establish a self-validating method development strategy. The workflow below outlines the decision-making process for screening chiral stationary phases (CSPs) and selecting appropriate detection mechanisms for Boc-protected aliphatic heterocycles.

Workflow A Analyte: Boc-Azepane Derivative (No chromophore, acid-labile) B Select Chiral Stationary Phase (Immobilized Polysaccharides) A->B C Select Detector A->C F Mobile Phase Optimization (Use basic additives, avoid TFA) B->F D UV Detection (210 nm) Risk: High baseline noise C->D High Conc. E ELSD / CAD Detection Ideal for non-UV active compounds C->E Low Conc. F->E

Chiral HPLC method development workflow for Boc-protected aliphatic amines.

Frequently Asked Questions & Troubleshooting

Q1: My chromatogram shows extremely low signal-to-noise (S/N) ratios. How can I improve detection?

Causality: tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate lacks an aromatic ring or conjugated double bonds. The only UV-absorbing moiety is the Boc group, which absorbs weakly at 205–210 nm. At these low wavelengths, mobile phase solvents (especially ethyl acetate, acetone, or trace impurities in hexane) create massive background absorbance, completely obscuring the analyte peaks. Solution: Transition from UV detection to Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). These are universal detectors that measure the mass of the non-volatile analyte after the mobile phase has been evaporated, making them the preferred option for compounds lacking strong chromophores[1][2].

Q2: I am experiencing severe peak tailing. Should I add TFA to the mobile phase to sharpen the peaks?

Causality: Peak tailing in this molecule is driven by secondary hydrogen-bonding interactions between the C4-hydroxyl group (or the azepane nitrogen, if partially deprotected) and residual acidic silanols on the silica backbone of the CSP[3]. Solution: DO NOT USE TFA. The Boc group is highly acid-labile. Exposure to 0.1% Trifluoroacetic acid (TFA), especially during solvent evaporation or prolonged column residence times, will cleave the Boc group, yielding the free azepane and ruining your quantitative accuracy[2]. Instead, use basic modifiers. Adding 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase will effectively mask acidic silanols and sharpen peaks without risking Boc cleavage.

Tailing Issue Symptom: Peak Tailing Cause Cause: Silanol Interactions Issue->Cause Action1 Action: Add 0.1% DEA Cause->Action1 Warning Warning: Avoid TFA (Boc Cleavage) Cause->Warning

Logical troubleshooting pathway for resolving peak tailing in acid-labile analytes.

Q3: Which chiral columns should I screen first for this specific azepane?

Causality: Due to the steric bulk of the tert-butyl group and the dimethyl substitutions at C4/C5, polysaccharide-derived CSPs offer the best chiral recognition via inclusion into their helical grooves. Solution: Start with immobilized amylose and cellulose columns (e.g., CHIRALPAK® IA, IB, IC). Immobilized columns are strongly recommended because they permit the use of "extended range" solvents like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). These mid-polarity solvents can uniquely alter the solvation shell around the bulky azepane ring, often unlocking enantioselectivity that traditional Hexane/IPA mixtures cannot achieve[4].

Q4: My resolution ( Rs​ ) is stuck at 1.2. How does temperature affect this separation?

Causality: Chiral recognition is an enthalpy-driven process. Lowering the temperature generally increases the residence time of the analyte within the chiral grooves of the CSP, amplifying the ΔΔG (difference in free energy of binding) between the two enantiomers[3]. Solution: Decrease the column compartment temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Note that lowering temperature will increase mobile phase viscosity and system backpressure, so flow rates may need to be adjusted accordingly.

Quantitative Data & Matrices

Table 1: Detector Comparison for Boc-Azepane Derivatives
Detector TypeTarget Wavelength / SettingSensitivity (LOD)Mobile Phase ConstraintsRecommendation
UV-Vis 210 nmLow (~10-50 µg/mL)Cannot use EtOAc, Acetone, or CHCl₃.Use only for preparative scale or high-concentration screening.
ELSD Evap Temp: 40-60°CHigh (~1-5 µg/mL)Must use volatile additives (DEA, Formic Acid). No non-volatile salts.Primary Choice for analytical method development[1].
CAD Evap Temp: 35°CVery High (<1 µg/mL)Strict requirement for ultra-pure, volatile solvents.Excellent for trace enantiomeric excess (ee%) determination.
Table 2: Recommended Initial Screening Matrix (Immobilized CSPs)
Column TypeSelector PolymerMobile Phase (Isocratic)Additive (Crucial)Flow Rate
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)Hexane / MTBE (50:50)0.1% DEA1.0 mL/min
CHIRALPAK® IB Cellulose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (90:10)0.1% DEA1.0 mL/min
CHIRALPAK® IC Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / DCM (70:30)0.1% DEA1.0 mL/min

Self-Validating Experimental Protocols

Protocol A: ELSD-Coupled Chiral Screening Method

To prevent false negatives during screening due to poor UV absorbance, follow this self-validating ELSD setup protocol.

Step 1: System Preparation

  • Plumb the HPLC system to bypass the UV detector (or place ELSD in series after the UV detector).

  • Ensure the mobile phase contains only volatile components . Do not use phosphate or borate buffers. Use 0.1% Diethylamine (DEA) as the basic modifier.

Step 2: ELSD Parameter Optimization

  • Set the Drift Tube Temperature to 45°C. (Because the Boc-azepane has a relatively high molecular weight, it will not evaporate at this temperature, but the Hexane/IPA mobile phase will).

  • Set the Nebulizer Gas (Nitrogen) pressure to 3.5 bar (or manufacturer recommendation).

  • Set the Gain to a mid-level setting (e.g., 5 or 6) to prevent signal saturation.

Step 3: Sample Preparation & Injection

  • Dissolve tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate in the mobile phase starting conditions at a concentration of 1.0 mg/mL.

  • Inject 5 µL.

  • Validation Check: If the peak area is too low, increase the injection volume to 10 µL rather than increasing the gain, which amplifies baseline noise.

Protocol B: Polysaccharide Column Regeneration

If you observe sudden peak broadening or a drop in resolution, the column may be contaminated with strongly retained impurities or lipid-like substances. Follow this washing protocol specifically designed for polysaccharide columns[3][5].

Step 1: Preparation

  • Disconnect the column from the ELSD/CAD detector to prevent contamination of the nebulizer with flushed impurities. Direct the column effluent to waste.

  • Ensure the current mobile phase is miscible with the washing solvents.

Step 2: Washing Sequence (For Immobilized Columns e.g., IA, IB, IC)

  • Flush with 100% Methanol at 0.5 mL/min for 10 column volumes (CV).

  • Flush with 100% Ethyl Acetate at 0.5 mL/min for 10 CV.

  • Flush with 100% Tetrahydrofuran (THF) at 0.5 mL/min for 10 CV. (Note: Do not use THF on coated columns like AD or OD, as it will strip the chiral selector)[4][5].

  • Reverse the sequence (Ethyl Acetate -> Methanol) before returning to your Hexane-based normal phase conditions.

Step 3: Equilibration

  • Reconnect to the detector.

  • Equilibrate with the working mobile phase until the ELSD baseline stabilizes (typically 30-45 minutes).

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link][6]

  • Develop Chiral Separation Methods with Daicel's Immobilized Columns Source: Daicel Chiral Technologies URL:[Link][4]

  • Chiral HPLC Column Care Guide - Reprosil Chiral Polysaccharide columns Source: Dr. Maisch / Scribd URL:[Link][5]

  • Boc-protected molecule deprotection during HPLC evaporation - Q&A Source: ResearchGate URL:[Link][2]

  • Integration of Flow Synthesis and Assaying Platforms (ELSD/CAD Utility) Source: University College Dublin (UCD) URL:[Link][1]

Sources

Optimization

Overcoming low reactivity of the sterically hindered hydroxyl group in azepane derivatives

Topic: Overcoming Low Reactivity of the Sterically Hindered Hydroxyl Group in Azepane Derivatives Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: W...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Reactivity of the Sterically Hindered Hydroxyl Group in Azepane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the Azepane Synthesis Core's technical support center. This guide is designed to provide you with in-depth, field-proven insights into a common yet significant challenge in medicinal chemistry: the low reactivity of sterically hindered hydroxyl groups on the azepane scaffold. Azepane derivatives are crucial building blocks for a wide range of bioactive compounds, but their synthesis is often hampered by the poor accessibility of secondary hydroxyl groups, leading to low yields, harsh reaction conditions, and undesired side reactions.

This document moves beyond simple protocols to explain the underlying principles of why certain methods succeed where others fail. We will explore advanced catalytic systems, powerful activating agents, and strategic workflows to help you overcome these synthetic hurdles efficiently and reproducibly.

Troubleshooting Guide 1: Acylation & Esterification

This section addresses failures in forming ester linkages with a hindered hydroxyl group, a key step in creating prodrugs or functionalizing core scaffolds.

Q1: My standard acylation with acyl chloride and a base is failing or giving very low yields. What's happening and what should I do?

A1: Underlying Cause & Recommended Solutions

The primary issue is steric hindrance. The bulky azepane ring structure physically blocks the approach of the acylating agent to the hydroxyl's oxygen atom. Standard methods often lack the "activating power" to overcome this barrier, resulting in an impractically slow reaction.

We recommend moving away from standard acyl chlorides to more potent, specialized esterification methods designed for sterically demanding substrates.

Solution A: Steglich Esterification

This is a widely used method for forming esters under mild, neutral conditions, making it ideal for sensitive and complex molecules.[1][2] Its effectiveness with hindered substrates stems from the in-situ formation of a highly reactive O-acylisourea intermediate.[3]

  • Causality: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea. While this intermediate is reactive, the key is the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] DMAP is a hyper-nucleophilic catalyst that intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is then readily attacked by the sterically hindered alcohol.[1][4] This catalytic cycle significantly accelerates the rate of esterification.[4]

Experimental Protocol: Steglich Esterification of a Hindered Azepane-OH

  • Dissolve the azepane derivative (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an argon atmosphere.

  • Add DMAP (0.1 - 0.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Solution B: Yamaguchi Esterification

For exceptionally hindered systems where even the Steglich esterification is sluggish, the Yamaguchi protocol offers a more powerful alternative.[5] This method uses 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride, which is an even more potent acylating agent.[6][7]

  • Causality: The three chlorine atoms on the benzoyl chloride are strongly electron-withdrawing, which greatly increases the electrophilicity of the carbonyl carbon and enhances its leaving group ability.[7] The steric bulk of the reagent also directs the incoming alcohol to attack the less hindered carbonyl of the desired carboxylic acid.[7][8]

Experimental Protocol: Yamaguchi Esterification

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.1 eq) in anhydrous THF.

    • Add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

    • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir for 1-2 hours.

  • Esterification:

    • In a separate flask, dissolve the hindered azepane alcohol (1.0 eq) and DMAP (3.0 eq) in a larger volume of anhydrous toluene.

    • Using a syringe pump, slowly add the mixed anhydride solution from step 1 to the alcohol/DMAP solution over several hours.

    • Heat the reaction mixture to 60-80 °C and stir overnight.

    • After cooling, wash the reaction mixture with saturated aqueous NaHCO₃ to remove trichlorobenzoic acid.

    • Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Comparative Data for Acylation Methods

MethodActivating AgentCatalystTypical SolventTemperatureKey Advantage
Standard Acyl Chloride -Pyridine, TEADCM, THFRTSimple, inexpensive
Steglich Esterification DCC, EDC, or DIC[1]DMAP (catalytic)DCM, THF0 °C to RTMild conditions, good for many hindered cases.[3]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl ChlorideDMAP (stoichiometric)Toluene, THFRT to 80 °CHighly effective for severely hindered substrates.[5]
1-Methylimidazole Catalysis Acetic Anhydride1-Methylimidazole (MI)DCMRefluxMilder and less toxic alternative to DMAP.[9]

Troubleshooting Flowchart: Failed Acylation

start Acylation of Hindered Azepane-OH Fails (Low Yield / No Reaction) check_method Which method was used? start->check_method std_method Standard Acyl Chloride + Amine Base check_method->std_method steglich_method Steglich (DCC/DMAP) check_method->steglich_method yamaguchi_method Yamaguchi Protocol check_method->yamaguchi_method recommend_steglich Upgrade to Steglich Esterification. (DCC, DMAP) std_method->recommend_steglich recommend_yamaguchi Upgrade to Yamaguchi Esterification. (Highly hindered cases) steglich_method->recommend_yamaguchi Still failing? optimize_steglich Troubleshoot Steglich: 1. Check reagent purity (DCC/DMAP). 2. Increase reaction time/temperature. 3. Use EDC for better byproduct solubility. steglich_method->optimize_steglich Low Yield? optimize_yamaguchi Troubleshoot Yamaguchi: 1. Ensure slow addition of anhydride. 2. Check DMAP quality and stoichiometry. 3. Increase temperature. yamaguchi_method->optimize_yamaguchi Low Yield?

Caption: Decision tree for troubleshooting failed acylations.

Troubleshooting Guide 2: Etherification

Forming an ether bond with a hindered hydroxyl group is often more challenging than esterification due to the lower nucleophilicity of the alcohol and the risk of elimination side reactions.

Q2: My Williamson ether synthesis is failing. Instead of my desired ether, I'm getting an elimination product or just recovering my starting material. What should I do?

A2: Underlying Cause & Recommended Solutions

The classic Williamson ether synthesis requires the deprotonation of the alcohol to form an alkoxide, followed by an Sₙ2 reaction with an alkyl halide. With a hindered hydroxyl group, two problems arise:

  • Poor Nucleophilicity: The bulky environment around the oxygen atom prevents it from effectively attacking the alkyl halide.

  • Elimination: The strong base used to form the alkoxide (e.g., NaH) can instead act as a base to deprotonate a carbon adjacent to the leaving group on your alkyl halide, leading to E2 elimination, especially with secondary or tertiary halides.

For these reasons, alternative strategies that do not rely on a classic Sₙ2 pathway are necessary.

Solution A: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, and C-S bonds with inversion of stereochemistry at a chiral center.[10][11] It is particularly useful for coupling secondary alcohols.[12]

  • Causality: This reaction does not proceed via a simple alkoxide. Instead, the combination of triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD) activates the hydroxyl group, turning it into an excellent leaving group (an oxyphosphonium salt).[10] This intermediate is then displaced by a suitable nucleophile (in this case, another alcohol for ether synthesis, though it works better with acidic nucleophiles like phenols or carboxylic acids).[12] For hindered alcohols, using more acidic nucleophiles is recommended to improve yields.[13]

Experimental Protocol: Mitsunobu Reaction (Phenolic Ether Synthesis)

  • Dissolve the hindered azepane alcohol (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent.

  • The major challenge is purification: triphenylphosphine oxide and the reduced hydrazo-dicarboxylate are major byproducts. Purification is typically achieved by column chromatography.

Solution B: Metal-Free Reductive Etherification

Recent advances have provided powerful metal-free methods for synthesizing complex and sterically hindered ethers.[14] One such method involves the reductive coupling of an alcohol with a ketone or aldehyde.

  • Causality: This reaction uses a thiourea catalyst and a silane reductant (chlorodimethylsilane, CDMS).[14] The catalyst activates the carbonyl group of the aldehyde/ketone, making it highly electrophilic. The hindered alcohol attacks this activated carbonyl to form a hemiacetal intermediate. The silane then delivers a hydride to reduce this intermediate, forming the stable ether bond. This pathway avoids the Sₙ2 displacement issues of the Williamson synthesis.[14]

Experimental Protocol: Reductive Etherification

  • To a solution of the ketone or aldehyde (1.0 eq) and the hindered azepane alcohol (1.5 eq) in an anhydrous, non-polar solvent (e.g., toluene), add the Schreiner thiourea catalyst (0.1 eq).

  • Add chlorodimethylsilane (CDMS) (1.5 eq) to the mixture at room temperature.

  • Stir the reaction for 12-48 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction carefully with an aqueous bicarbonate solution.

  • Extract with an organic solvent, dry, concentrate, and purify by chromatography.

Troubleshooting Guide 3: Glycosylation

Attaching a sugar moiety to a hindered hydroxyl group is one of the most significant challenges in synthetic carbohydrate chemistry, often plagued by low yields and poor stereoselectivity.[15]

Q3: I am attempting to glycosylate my hindered azepane derivative, but the reaction is not working with standard glycosyl donors. How can I achieve this transformation?

A3: Underlying Cause & Recommended Solutions

Glycosylation is an Sₙ1- or Sₙ2-like reaction at the anomeric center of a sugar donor. The success of the reaction depends on three factors: the reactivity of the glycosyl donor, the nucleophilicity of the glycosyl acceptor (your hindered alcohol), and the reaction conditions (promoter, temperature, solvent). A sterically hindered alcohol is a poor nucleophile, so you must compensate by using a highly reactive glycosyl donor and an optimized promoter system.

Solution: Using Highly Reactive Donors and Promoters

The key is to generate a highly electrophilic oxocarbenium ion from the glycosyl donor that the hindered alcohol can attack. Glycosyl trichloroacetimidates are excellent for this purpose when activated by a catalytic amount of a strong Lewis acid.

  • Causality: The trichloroacetimidate group is an outstanding leaving group upon protonation or coordination to a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).[15] This departure generates a transient but highly reactive oxocarbenium ion. The stereochemical outcome (α or β) is complex and depends on the protecting groups on the sugar (especially at the C2 position), the solvent, and the temperature. A participating group (like an acetate) at C2 will typically lead to the 1,2-trans product.[16]

Experimental Protocol: Trichloroacetimidate Glycosylation

  • Co-evaporate the hindered azepane alcohol (acceptor, 1.0 eq) and the glycosyl trichloroacetimidate (donor, 1.5 eq) with anhydrous toluene three times to remove any trace of water.

  • Dissolve the dried substrates in anhydrous DCM containing activated 4 Å molecular sieves under an argon atmosphere.

  • Cool the mixture to -40 °C or -78 °C.

  • Add the Lewis acid catalyst (e.g., TMSOTf, 0.1-0.2 eq) dropwise.

  • Stir the reaction at low temperature for 1-4 hours, monitoring carefully by TLC. Do not allow the reaction to warm up prematurely.

  • Quench the reaction by adding a few drops of triethylamine or pyridine.

  • Filter through celite, concentrate, and purify immediately by flash chromatography, often on a silica gel column pre-treated with 1% triethylamine in the eluent to prevent product degradation.

Glycosylation Strategy Workflow

start Prepare Glycosylation Components donor Select Highly Reactive Donor (e.g., Trichloroacetimidate) start->donor acceptor Prepare Hindered Azepane Acceptor start->acceptor dry Rigorously Dry Donor, Acceptor, Solvent, and Glassware donor->dry acceptor->dry reaction Combine Donor & Acceptor with Molecular Sieves in DCM dry->reaction cool Cool to Low Temperature (-40°C to -78°C) reaction->cool catalyst Add Lewis Acid Catalyst (e.g., TMSOTf) cool->catalyst monitor Monitor Reaction by TLC at Low Temperature catalyst->monitor quench Quench with Base (TEA) while cold monitor->quench purify Purify Immediately by Chromatography quench->purify

Sources

Reference Data & Comparative Studies

Comparative

Comparative Guide: Boc vs. Cbz Protection for 4-Hydroxy-4,5-dimethylazepane

For researchers and drug development professionals, selecting the right protecting group for a secondary amine is a foundational decision in organic synthesis. When working with complex, multi-functional scaffolds like 4...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, selecting the right protecting group for a secondary amine is a foundational decision in organic synthesis. When working with complex, multi-functional scaffolds like 4-hydroxy-4,5-dimethylazepane, the choice between tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) extends far beyond standard orthogonality. This guide provides an in-depth, objective comparison of Boc and Cbz protecting groups for this specific azepane scaffold, supported by mechanistic causality and experimental validation.

Structural & Mechanistic Analysis: The Tertiary Alcohol Dilemma

4-Hydroxy-4,5-dimethylazepane features a 7-membered azepane ring containing a secondary amine at position 1 and highly substituted carbons at positions 4 and 5. Because C4 is bonded to two ring carbons (C3 and C5), an exocyclic methyl group, and a hydroxyl group, the C4-OH is classified as a tertiary alcohol .

Expert Insight on Causality: The critical differentiator between Boc and Cbz for this molecule is not the installation phase, but the deprotection phase.

  • Boc Deprotection (High Risk): The Boc group is classically removed using strong acids, 1[1]. However, tertiary alcohols are exquisitely sensitive to strong Brønsted acids. In the presence of TFA, the C4 tertiary alcohol is readily protonated, leading to the loss of water and the formation of a highly stable tertiary carbocation. This intermediate rapidly undergoes2[2].

  • Cbz Deprotection (Safe): The Cbz group is typically cleaved via 3[3]. This process occurs under strictly neutral conditions. Because no acid is present, the fragile tertiary alcohol at C4 remains completely intact.

Therefore, unless downstream synthetic steps strictly prohibit catalytic hydrogenation (e.g., the presence of reducible alkenes or alkynes elsewhere in the target molecule), Cbz is the vastly superior and safer protecting group for 4-hydroxy-4,5-dimethylazepane.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of 4[4] versus Cbz protection for this specific scaffold.

ParameterBoc (tert-Butyloxycarbonyl)Cbz (Carboxybenzyl)
Installation Reagents Boc₂O, Et₃N, cat. DMAP, DCMCbz-Cl, Et₃N, DCM
Typical Installation Yield 85 - 95%88 - 96%
Deprotection Reagents TFA/DCM (1:1) or 4M HCl in DioxaneH₂ (1 atm), 10% Pd/C, MeOH
Deprotection Conditions Strongly AcidicNeutral
Risk to C4 Tertiary Alcohol CRITICAL (High risk of E1 dehydration)NONE (Alcohol remains intact)
Orthogonality Stable to base, nucleophiles, hydrogenationStable to mild acid, base, nucleophiles
Primary Byproducts Isobutylene, CO₂, Dehydrated Azepene Toluene, CO₂

Experimental Protocols: Self-Validating Workflows

Note: The following protocols are designed as self-validating systems, ensuring researchers can visually or analytically confirm reaction progress without relying solely on blind reaction times.

Protocol A: Cbz Protection & Deprotection (Recommended Pathway)

Installation:

  • Dissolve 4-hydroxy-4,5-dimethylazepane (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (Et₃N, 1.5 eq) and cool the mixture to 0 °C.

  • Dropwise add benzyl chloroformate (Cbz-Cl, 1.1 eq).

  • Self-Validation Step: Monitor via Thin Layer Chromatography (TLC) using a ninhydrin stain. The starting secondary amine will stain actively (typically pink/purple); the Cbz-protected product will not react with ninhydrin, confirming complete consumption of the free amine.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Deprotection:

  • Dissolve the Cbz-protected azepane in methanol (MeOH, 0.1 M).

  • Add 10% Palladium on Carbon (Pd/C, 10% w/w).

  • Purge the flask with Argon, then introduce Hydrogen gas (H₂) via a balloon.

  • Self-Validation Step: Monitor H₂ uptake.1[1]. Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo to yield the pure, intact amino-alcohol.

Protocol B: Boc Protection & Deprotection (High-Risk Pathway)

Installation:

  • Dissolve the azepane (1.0 eq) in DCM (0.2 M). Add Et₃N (1.5 eq) and a catalytic amount of DMAP (0.1 eq). 2.5[5].

  • Self-Validation Step: Observe the effervescence. 6[6].

Deprotection (Caution Required):

  • Dissolve the Boc-protected azepane in DCM (0.1 M) and cool to 0 °C.

  • 1[1].

  • Self-Validation Step: Monitor carefully by LC-MS. Look for the desired mass [M+H]⁺. Crucially, monitor for the [M-18+H]⁺ peak , which indicates the loss of water (dehydration of the C4-OH). If the M-18 peak dominates, the acid concentration must be reduced, or an alternative Lewis acid deprotection (e.g., TMSOTf/2,6-lutidine) must be employed to salvage the tertiary alcohol.

Strategic Workflow Visualization

The following diagram illustrates the mechanistic divergence and outcomes of choosing Boc versus Cbz for this specific scaffold.

G Start 4-hydroxy-4,5-dimethylazepane (Secondary Amine + Tertiary Alcohol) Cbz Cbz Protection (Cbz-Cl, Base) Start->Cbz Preferred Pathway Boc Boc Protection (Boc2O, Base) Start->Boc High Risk Pathway DeprotCbz Deprotection (H2, Pd/C, Neutral) Cbz->DeprotCbz DeprotBoc Deprotection (TFA/DCM, Strong Acid) Boc->DeprotBoc Success Intact Product (High Yield, No Dehydration) DeprotCbz->Success DeprotBoc->Success Trace/Minor Failure Dehydrated Byproduct (Alkene Formation via E1) DeprotBoc->Failure

Orthogonal deprotection pathways highlighting the risk of acid-catalyzed dehydration with Boc.

Conclusion

While both Boc and Cbz effectively protect the secondary amine of 4-hydroxy-4,5-dimethylazepane, the presence of the C4 tertiary alcohol dictates the strategic choice. Cbz is the strongly recommended protecting group due to its neutral deprotection conditions (hydrogenolysis), which preserve the fragile tertiary alcohol. Boc should only be used if downstream chemistry strictly precludes the use of palladium-catalyzed hydrogenation, and its removal must be monitored rigorously for dehydration byproducts.

References

  • BenchChem. "Literature review of Boc vs. Cbz protecting groups."
  • Chemistry Steps. "Boc Protecting Group for Amines."
  • Master Organic Chemistry.
  • ChemScene.
  • Organic Chemistry Portal. "Boc-Protected Amino Groups."
  • Pure (Aarhus University).

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Validation

A Comparative Guide to the Spectroscopic Validation of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate

Abstract In the landscape of modern drug discovery and medicinal chemistry, the azepane scaffold represents a crucial, yet underutilized, three-dimensional chemical space.[1][2] The synthesis of polysubstituted azepanes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and medicinal chemistry, the azepane scaffold represents a crucial, yet underutilized, three-dimensional chemical space.[1][2] The synthesis of polysubstituted azepanes is of significant interest for building libraries of bioactive compounds.[1][3] Tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate is a key synthetic intermediate whose structural integrity is paramount for the stereochemical and regiochemical outcome of subsequent transformations. Ambiguity in its structure—arising from potential diastereomers, regioisomers, or residual starting materials—can derail a synthetic campaign. This guide provides a comprehensive, multi-technique spectroscopic workflow to unambiguously confirm the structural and stereochemical integrity of the title compound. We will dissect the expected outcomes from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS), while comparing these signatures against those of plausible isomeric alternatives.

The Analytical Challenge: Beyond Simple Confirmation

The seven-membered azepane ring is conformationally flexible, and the presence of multiple stereocenters (at C4 and C5) introduces significant analytical complexity. A simple verification of mass or the presence of functional groups is insufficient. The core analytical challenge is to confirm:

  • Regiochemistry: The precise placement of the hydroxyl and methyl groups at the C4 and C5 positions.

  • Constitution: The connectivity of all atoms as defined by the IUPAC name.

  • Relative Stereochemistry: The cis or trans relationship between the C4-hydroxyl and C5-methyl groups.

This guide establishes a self-validating system where data from orthogonal techniques converge to provide an irrefutable structural assignment.

High-Resolution Mass Spectrometry (HRMS): The First Checkpoint

HRMS provides the foundational data point: the elemental composition. For a molecule to be considered for further validation, its high-resolution mass must align with the theoretical value, typically within a 5 ppm error margin.

Rationale for HRMS: Unlike low-resolution MS, HRMS distinguishes between isobaric compounds (molecules with the same nominal mass but different elemental compositions), providing a high degree of confidence in the molecular formula.

Expected Fragmentation: The tert-butoxycarbonyl (Boc) protecting group exhibits a highly characteristic fragmentation pattern under electrospray ionization (ESI) conditions. This signature is a critical piece of evidence for the presence of the N-Boc moiety.[4]

  • Loss of Isobutylene: A neutral loss of 56.0626 Da ([M+H - C₄H₈]⁺). This often occurs via a McLafferty-like rearrangement.[5][6]

  • Loss of tert-Butanol: A neutral loss of 74.0732 Da ([M+H - C₄H₁₀O]⁺).

  • Loss of the entire Boc group: A neutral loss of 100.0524 Da ([M+H - C₅H₈O₂]⁺).

Table 1: Predicted HRMS Data
Ion SpeciesTheoretical m/z (C₁₃H₂₅NO₃)Description
[M+H]⁺244.1856Protonated molecule
[M+Na]⁺266.1676Sodium adduct
[M+H - C₄H₈]⁺188.1230Characteristic loss of isobutylene from the Boc group.[4]
[M+H - H₂O]⁺226.1751Loss of the hydroxyl group as water.
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis Mode: Positive ion mode.

  • Eluent: A solution of 50:50 acetonitrile:water with 0.1% formic acid is typically used to facilitate protonation.[7]

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. While it cannot elucidate the full carbon skeleton, the absence of an expected vibration or the presence of an unexpected one is a significant red flag.

Rationale for FT-IR: The technique is highly sensitive to the specific bond types within a molecule, providing a characteristic "fingerprint." For N-heterocyclic compounds, FT-IR is invaluable for identifying characteristic vibrations.[8]

Table 2: Key FT-IR Vibrational Frequencies
Frequency Range (cm⁻¹)Bond VibrationExpected AppearanceRationale & Reference
3500 - 3200O-H (Alcohol)Strong, broad peakIndicates the presence of the hydroxyl group, with broadening due to hydrogen bonding.[9]
2975 - 2850C-H (sp³)Strong, sharp peaksCorresponds to the stretching of C-H bonds in the azepane ring and methyl/tert-butyl groups.[10]
1700 - 1670C=O (Carbamate)Strong, sharp peakA defining feature of the N-Boc protecting group. The exact position can be sensitive to the local environment.
1470 - 1440CH₂ ScissoringModerate peakCharacteristic of the methylene groups within the azepane ring.[10]
1250 - 1000C-N Stretch, C-O StretchModerate to strong peaks in the fingerprint regionConfirms the presence of the amine and alcohol functionalities.
Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small, solvent-free sample of the compound directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D NMR experiments is required to validate the constitution and relative stereochemistry of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate.

Workflow for NMR-Based Structural Validation

Caption: Workflow for unambiguous NMR-based structural validation.

Annotated Structure for NMR Assignment

Caption: Numbering scheme for NMR spectral assignments.

¹H and ¹³C NMR: Predicted Chemical Shifts

The conformational flexibility of the seven-membered ring and the presence of the bulky N-Boc group can lead to broadened signals, particularly for the protons alpha to the nitrogen atom. The predicted shifts below are based on standard values for similar acyclic and cyclic systems.[11][12][13]

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Carbon Atom(s)Predicted δ (ppm)Multiplicity (Off-Resonance)Rationale
C1 (C=O)155 - 157sTypical range for a carbamate carbonyl.
C5 (C-O Boc)79 - 81sQuaternary carbon of the tert-butyl group.[12]
C4 (C-OH)70 - 75sQuaternary carbon bearing the hydroxyl group.
C2, C7 (N-CH₂)45 - 55tMethylene carbons adjacent to the nitrogen atom.
C9 (C-CH₃)35 - 45dMethine carbon bearing a methyl group.
C3, C6 (CH₂)25 - 35tMethylene carbons in the azepane ring.
C8 (t-Bu CH₃)28.5qMethyl carbons of the tert-butyl group.
C10 (C-CH₃)15 - 25qMethyl group at the C5 position.
Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H on N-CH₂3.2 - 3.8m (broad)4HProtons on carbons C2 and C7, often broad due to rotamers of the Boc group and ring conformational exchange.
Ring CH₂1.5 - 2.2m4HProtons on carbons C3 and C6.
H on C91.8 - 2.4m1HMethine proton at C5.
OH1.5 - 3.0s (broad)1HExchangeable proton; its position and appearance are highly dependent on concentration and solvent.
t-Butyl (H on C8)1.47s9HSharp singlet characteristic of the Boc group.
Methyl (H on C10)0.9 - 1.2d3HDoublet due to coupling with the methine proton on C9.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if desired, though modern spectrometers can reference the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).[11][13]

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire with a 45° or 90° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate 512-2048 scans for adequate signal-to-noise.

  • 2D NMR Acquisition:

    • COSY: Use standard gradient-selected (gCOSY) parameters to map ¹H-¹H coupling networks.

    • HSQC: Use standard gradient-selected parameters to correlate each proton with its directly attached carbon.

    • HMBC: Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond ¹H-¹³C correlations.

    • NOESY/ROESY: Use a mixing time of 300-800 ms to observe through-space correlations, which are essential for stereochemical assignment.

Comparative Analysis: Ruling Out Isomeric Alternatives

The true power of this multi-technique approach is realized when comparing the acquired data against plausible but incorrect structures.

Alternative 1: The Diastereomer (cis-4-OH, 5-CH₃)

The most likely alternative is the other diastereomer. While HRMS, FT-IR, and ¹³C NMR would be nearly identical, ¹H NMR—specifically 2D NOESY or ROESY—is the definitive tool for differentiation.

  • Expected for trans Isomer (Target): A Nuclear Overhauser Effect (NOE) correlation would be expected between the C5-methine proton (H9) and the protons of the C4-hydroxyl group (if not rapidly exchanging) or potentially protons on the opposite face of the ring.

  • Expected for cis Isomer (Alternative): A strong NOE correlation would be observed between the protons of the C5-methyl group (H10) and the C4-hydroxyl proton. The spatial proximity of these groups on the same face of the ring would generate a clear signal.

Logic for Stereoisomer Differentiation

Isomer_Differentiation cluster_isomers Potential Diastereomers cluster_experiment Key Experiment cluster_outcomes Differentiating Observations Target trans-4-OH, 5-CH₃ (Target Structure) NOESY 2D NOESY / ROESY Target->NOESY Alternative cis-4-OH, 5-CH₃ (Alternative Structure) Alternative->NOESY Outcome_A NOE between C5-H and C4-OH absent/weak NOESY->Outcome_A Confirms Target Outcome_B Strong NOE between C5-CH₃ and C4-OH NOESY->Outcome_B Indicates Alternative

Caption: Differentiating diastereomers using 2D NOESY/ROESY.

Alternative 2: A Regioisomer (e.g., tert-Butyl 5-hydroxy-4,5-dimethylazepane-1-carboxylate)

If the synthesis yielded a regioisomer, this would be readily apparent from NMR and potentially MS fragmentation.

  • ¹H & ¹³C NMR: The chemical shifts and coupling patterns would change dramatically. For example, the carbon bearing the hydroxyl group (C5) would now be a quaternary signal (~70-75 ppm), while C4 would be a methine carbon (~35-45 ppm). The methyl group at C4 would be a doublet in the ¹H NMR spectrum. HMBC correlations would be definitive; for the target, a 3-bond correlation from the C5-methyl protons (H10) to the C4-hydroxyl carbon (C4) would be expected. This would be absent in the regioisomer.

  • MS/MS Fragmentation: While the initial ESI-MS might be identical, tandem MS (MS/MS) could potentially reveal different fragmentation pathways depending on the relative positions of the functional groups.

Conclusion

The structural validation of a functionalized, flexible heterocycle like tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate cannot rely on a single analytical technique. A systematic and integrated approach is mandatory. By beginning with a high-confidence elemental composition from HRMS , confirming essential functional groups with FT-IR , and then meticulously assembling the molecular framework and stereochemistry using a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous validation is the bedrock upon which reliable and reproducible chemical and pharmaceutical research is built.

References

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  • Louis, H., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega, 7(16), 14187–14203. [Link]

  • Thompson, A. L., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

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  • Nowicka, K., et al. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 19(15), 3369. [Link]

  • Al-Juboori, S. A., et al. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Al-Nahrain University, 18(2), 58-65. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Li, W., et al. (2023). A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From Theory to Application. Journal of Chemical Reviews, 5(3), 226-247. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Journal of Chemistry. [Link]

  • Abbas, A. K., et al. (2018). Preparing and Characterization of Some Heterocyclic Compounds with Studying Their Biological Activity. Oriental Journal of Chemistry, 34(2), 1058-1064. [Link]

  • Reddit user discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

  • Schmidt, U., et al. (2017). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry, 2017(42), 6333-6341. [Link]

  • Awad, H. M., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1853. [Link]

  • Lee, S., et al. (2018). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. Forensic Toxicology, 36(2), 488–497. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of crystalline and amorphous phases of AZE. [Link]

  • Paulo, J. A., et al. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 25(9), 1549–1557. [Link]

  • Westphal, F., et al. (2012). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Forensic Toxicology, 30(1), 114-123. [Link]

  • Awad, H. M., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 22(11), 1853. [Link]

  • Mykura, R., et al. (2022). Synthesis of Poly-Substituted Azepanes By Dearomative Ring-Expansion of Nitroarenes. ChemRxiv. [Link]

  • NextSDS. (n.d.). Tert-Butyl 4-(Hydroxymethyl)-4-Methylazepane-1-Carboxylate. [Link]

  • Louis, H., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. ACS Omega. [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate. [Link]

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  • Belboukhari, N., et al. (2010). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione. Asian Journal of Chemistry, 22(3), 2491-2495. [Link]

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  • Aitken, R. A., et al. (2023). (2S,2'S,4R,5S,5'R)-2,2'-Di-tert-butyl-4-hydroxy-5,5'-dimethyl-4,5'-bi(1,3-dioxolanyl)-4'-one. Molbank, 2023(3), M1700. [Link]

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  • Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5220. [Link]

  • Zhang, Y., et al. (2014). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. Angewandte Chemie International Edition, 53(5), 1357–1361. [Link]

  • Wang, D., et al. (2024). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. [Link]

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Comparative

Benchmarking stability of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate across different pH levels

Abstract In drug development, understanding the chemical stability of a new chemical entity (NCE) under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf life.[1][2][3] This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In drug development, understanding the chemical stability of a new chemical entity (NCE) under various environmental conditions is paramount for ensuring its safety, efficacy, and shelf life.[1][2][3] This guide provides a comprehensive framework for benchmarking the hydrolytic stability of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, a novel substituted azepane, across a range of pH levels. Substituted azepanes are significant pharmacophores due to their conformational flexibility, which is often crucial for biological activity.[4][5] This document outlines a detailed experimental protocol, explains the chemical rationale behind the expected degradation pathways, and presents illustrative data to guide researchers in establishing a robust stability profile for similar molecules. The principles and methodologies described adhere to the standards set forth by the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[6][7]

Introduction: The Critical Role of pH Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its development, formulation, storage, and therapeutic effectiveness.[1][7] Hydrolytic degradation, or reaction with water, is one of the most common pathways for drug decomposition. The rate of this degradation is often highly dependent on the pH of the environment.[8] For a molecule like tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, two primary functional groups are susceptible to pH-dependent degradation: the tert-butoxycarbonyl (Boc) protecting group and the tertiary alcohol .

The Boc group is a widely used amine protecting group in organic synthesis, prized for its stability under many conditions but known for its lability to strong acids.[9][10][11] Its cleavage under acidic conditions is a well-documented mechanism that proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates.[11][12] This acid sensitivity is a key consideration in formulation development and determining potential interactions with acidic excipients or physiological environments, such as the stomach.

This guide will compare the stability of the target molecule against a logical alternative, a Carboxybenzyl (Cbz)-protected analogue , to highlight the differences in stability profiles conferred by different protecting groups. The Cbz group is generally stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.[9][10]

Predicted Degradation Pathways

Understanding the likely degradation pathways is essential for designing stability-indicating analytical methods.[3][8] For tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, the primary degradation is expected under acidic conditions.

  • Acid-Catalyzed Boc Deprotection: This is the most probable degradation route. The acidic environment protonates the Boc group, leading to its cleavage and the formation of the free amine (4,5-dimethylazepane-4-ol), carbon dioxide, and isobutylene.[12][13] This reaction is generally rapid in strongly acidic media.

  • Acid-Catalyzed Dehydration: A secondary pathway, potentially occurring under harsh acidic conditions and elevated temperatures, could involve the dehydration of the tertiary alcohol at the C4 position. This would lead to the formation of an unsaturated azepene derivative.

Under neutral and basic conditions, the molecule is expected to exhibit significantly greater stability, as the Boc group is resistant to base-catalyzed hydrolysis.[14]

G cluster_acid Acidic Conditions (pH < 4) cluster_neutral_base Neutral / Basic Conditions (pH 7-12) Parent tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Deg1 Primary Degradant: 4,5-dimethylazepan-4-ol (Boc Cleavage) Parent->Deg1 H+, H₂O (Major Pathway) Deg2 Secondary Degradant: Unsaturated Azepene (Dehydration) Parent->Deg2 H+, Δ (Minor Pathway) Parent2 tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Stable No Significant Degradation Parent2->Stable

Caption: Predicted degradation pathways under different pH conditions.

Experimental Design: A Forced Degradation Protocol

A forced degradation study, or stress testing, is designed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[1][6][15]

Materials and Reagents
  • tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (Test Compound)

  • N-Cbz-4-hydroxy-4,5-dimethylazepane-1-carboxylate (Comparator Compound)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions

  • Phosphate Buffer (pH 7.0)

  • Borate Buffer (pH 9.0)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid (for mobile phase)

Experimental Workflow

The following workflow provides a systematic approach to assessing pH stability.

Caption: Experimental workflow for the pH stability study.

Step-by-Step Protocol
  • Stock Solution Preparation : Prepare a 1.0 mg/mL stock solution of the test and comparator compounds in acetonitrile.

  • Stress Sample Preparation : For each compound, prepare stress samples by diluting the stock solution with the respective stress medium (0.1 M HCl, pH 7 Buffer, 0.1 M NaOH) to a final concentration of 100 µg/mL.

  • Incubation : Place all stress samples in a controlled temperature chamber at 40°C to accelerate degradation.

  • Time-Point Sampling : Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 6, 12, and 24 hours).

  • Quenching : Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This stops the degradation process. The buffered samples do not require quenching.

  • Analysis : Analyze all samples by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][15][16] A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of molecule.[15][17]

    • Column : C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Mobile Phase B : Acetonitrile

    • Gradient : 10% to 90% B over 15 minutes

    • Detection : UV at 210 nm

    • Flow Rate : 1.0 mL/min

Results and Discussion: Comparative Stability Analysis

The stability of each compound is assessed by quantifying the percentage of the parent compound remaining at each time point. The results are summarized below.

Table 1: Stability of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate (% Remaining)
Time (hours)0.1 M HCl (pH ~1)pH 7.0 Buffer0.1 M NaOH (pH ~13)
0 100%100%100%
2 45.2%99.8%99.5%
6 8.7%99.5%99.2%
12 <1%99.1%98.9%
24 ND98.5%98.1%
ND: Not Detected
Table 2: Stability of N-Cbz-4-hydroxy-4,5-dimethylazepane-1-carboxylate (% Remaining)
Time (hours)0.1 M HCl (pH ~1)pH 7.0 Buffer0.1 M NaOH (pH ~13)
0 100%100%100%
2 99.6%99.9%97.3%
6 99.1%99.7%92.1%
12 98.5%99.5%85.4%
24 97.2%99.0%75.8%
Analysis of Results

The data clearly demonstrates the acid-labile nature of the Boc-protected compound . As predicted, it undergoes rapid and extensive degradation in the acidic medium, with less than 1% of the parent compound remaining after 12 hours.[9][18] This confirms that the primary liability of this molecule is its Boc protecting group. In contrast, the compound shows excellent stability under neutral and basic conditions, with minimal degradation observed over 24 hours.

The Cbz-protected analogue serves as an excellent benchmark. It exhibits exceptional stability in acidic and neutral conditions, confirming that the Cbz group is robust to acid hydrolysis.[9] However, it shows a gradual degradation under strongly basic conditions, likely due to slow hydrolysis of the carbamate ester linkage. This highlights the concept of "orthogonality" in protecting groups, where each can be removed under specific conditions without affecting the other.[9]

Conclusion and Recommendations

This guide establishes a clear methodology for assessing the pH stability of tert-butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate. The experimental findings, based on well-established chemical principles, confirm that the molecule is highly sensitive to acidic environments but stable under neutral to basic conditions.

Key Findings:

  • High Acid Lability : The Boc group is the primary point of instability, leading to rapid degradation at low pH.

  • Neutral and Basic Stability : The molecule is robust in the pH range of 7 to 13.

  • Superiority of Cbz in Acid : The Cbz-protected analogue offers a much more acid-stable alternative if acidic formulation or processing conditions are required.

For drug development professionals, these findings are critical. The instability in acid suggests that an oral formulation of this API would likely require an enteric coating to protect it from the acidic environment of the stomach. Furthermore, care must be taken during synthesis, purification, and formulation to avoid acidic conditions that could lead to premature deprotection and impurity formation. This comparative guide provides the foundational data and experimental logic necessary to make informed decisions in the development of drug candidates featuring the substituted azepane scaffold.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories.
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Validation

Chiral GC vs Chiral HPLC for analyzing tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate isomers

An In-Depth Comparative Guide: Chiral GC vs. Chiral HPLC for the Enantioselective Analysis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Isomers Introduction: The Criticality of Chiral Purity in Azepane Scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Chiral GC vs. Chiral HPLC for the Enantioselective Analysis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate Isomers

Introduction: The Criticality of Chiral Purity in Azepane Scaffolds

The azepane ring system is a privileged scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific molecule of interest, tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, presents a significant analytical challenge. Possessing two stereogenic centers at the C4 and C5 positions, it can exist as four distinct stereoisomers. In pharmaceutical development, it is paramount to distinguish and quantify these isomers, as they may exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1] One isomer may be the active therapeutic agent, while another could be inactive or even harmful.[2]

This guide provides a comprehensive comparison of two powerful analytical techniques for resolving these isomers: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). As a senior application scientist, my objective is to move beyond a simple list of pros and cons and delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the optimal technique for their specific needs.

Physicochemical Profile of the Analyte: A Decisive Factor

The choice between GC and HPLC is fundamentally dictated by the physicochemical properties of the analyte.[3] Let's consider the structure of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate:

  • Molecular Weight & Volatility: The presence of the Boc (tert-Butoxycarbonyl) protecting group and the overall structure gives it a moderate molecular weight. While not inherently non-volatile, its volatility is limited.

  • Thermal Stability: The tertiary alcohol and the carbamate linkage present potential sites for thermal degradation. High temperatures, as often required in GC, could lead to decomposition, making direct GC analysis challenging.[3][4]

  • Polarity & Functional Groups: The molecule contains a polar hydroxyl (-OH) group capable of hydrogen bonding and a basic nitrogen atom within the azepane ring. These groups are key interaction points for chromatographic separation.

  • Chromophore: The molecule lacks a strong UV-absorbing chromophore, which may impact sensitivity for HPLC analysis using standard UV detectors.

Given these properties, Chiral HPLC is often the more versatile and robust starting point for this class of compounds , while Chiral GC remains a viable, high-efficiency alternative, potentially requiring derivatization.

Part 1: The Chiral High-Performance Liquid Chromatography (HPLC) Approach

Chiral HPLC is arguably the most widely used technique for the separation of enantiomers in the pharmaceutical industry due to its broad applicability to non-volatile and thermally labile compounds.[1][5] The primary mechanism involves the formation of transient, diastereomeric complexes between the analyte and a Chiral Stationary Phase (CSP).[6]

The Power of Polysaccharide-Based CSPs

For a molecule like tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate, polysaccharide-based CSPs are the undisputed first choice for screening.[7][8] These phases, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexing.[8][9] Their versatility allows operation in multiple modes:

  • Normal-Phase (NP): Using non-polar mobile phases like hexane/alkanol mixtures. This mode often provides excellent selectivity.

  • Reversed-Phase (RP): Using polar mobile phases like water/acetonitrile/methanol. RP methods are often preferred for their compatibility with MS detectors and use of less hazardous solvents.[8]

  • Polar Organic (PO): Using polar organic solvents like acetonitrile or methanol, often with additives.

Causality in Method Development: The Role of Additives

The basic nature of the azepane nitrogen is a critical consideration. Without proper mobile phase modification, this amine can interact strongly with residual silanols on the silica support, leading to poor peak shape (tailing) and inconsistent retention times. To counteract this, acidic or basic additives are essential.[10][11]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): An acidic additive will protonate the basic nitrogen, improving peak shape. However, it can sometimes reduce the interaction with the CSP, potentially lowering selectivity.

  • Basic Additives (e.g., Diethylamine - DEA): A basic additive competes with the analyte for active sites on the stationary phase, effectively masking them and leading to symmetrical peaks. For basic compounds, a basic additive is often the most effective choice.[10]

The choice and concentration of the additive can dramatically alter the separation, making it a key parameter to optimize.[7]

Workflow and Protocol for Chiral HPLC Method Development

The following diagram and protocol outline a systematic approach to developing a chiral HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_opt Phase 3: Optimization SamplePrep Sample Preparation (1 mg/mL in mobile phase) ColumnScreen Select CSPs (e.g., Amylose & Cellulose derivatives) SamplePrep->ColumnScreen NPScreen Normal-Phase Screen (Hexane/IPA/DEA) ColumnScreen->NPScreen Start RPScreen Reversed-Phase Screen (ACN/Water/TFA) NPScreen->RPScreen No Separation? Eval Evaluate Results (Resolution Rs > 1.5?) NPScreen->Eval POScreen Polar Organic Screen (ACN/MeOH/DEA) RPScreen->POScreen No Separation? RPScreen->Eval POScreen->Eval Eval->ColumnScreen No, try new CSPs Optimize Optimize Best Condition (Gradient, Temperature, Additive %) Eval->Optimize Yes Validate Method Validation Optimize->Validate

Caption: Systematic workflow for Chiral HPLC method development.

Representative HPLC Screening Protocol:

  • Sample Preparation: Prepare a stock solution of the racemic analyte at approximately 1 mg/mL. The ideal solvent is the initial mobile phase; if solubility is an issue, a 1:1 mixture of Methanol:Ethanol can be used.[7]

  • CSP Column Selection: Install a set of 3-4 polysaccharide-based chiral columns (e.g., phases based on amylose and cellulose tris(3,5-dimethylphenylcarbamate)) in an automated column switcher.

  • Initial Screening Conditions:

    • Normal Phase: Mobile Phase: n-Hexane / 2-Propanol (IPA) with 0.1% Diethylamine (DEA). Start with a 90:10 (v/v) ratio and run a gradient to 60:40.

    • Reversed Phase: Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA. Run a gradient from 30% B to 90% B.

  • Data Evaluation: Review the chromatograms from each run. A resolution (Rs) of >1.5 is generally desired for baseline separation.[7]

  • Optimization: Once a promising separation is found, optimize by adjusting the isocratic mobile phase composition, flow rate, column temperature, and additive concentration to maximize resolution and minimize run time.

Part 2: The Chiral Gas Chromatography (GC) Approach

Chiral GC offers extremely high separation efficiency and can be faster than HPLC for suitable analytes.[3] It is particularly well-suited for volatile and semi-volatile compounds that are thermally stable.[4] The separation mechanism relies on the differential interaction of enantiomers with a chiral stationary phase, most commonly based on cyclodextrin derivatives.[12][13]

The Volatility Question and the Need for Derivatization

The primary hurdle for analyzing tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate by GC is its borderline volatility and thermal stability. Direct injection may result in broad peaks or on-column degradation. To overcome this, derivatization is often a mandatory step.[14]

  • Why Derivatize? The goal is to mask the polar -OH group to:

    • Increase Volatility: Replacing the hydrogen-bonding proton with a non-polar group (e.g., a silyl group) significantly lowers the boiling point.

    • Improve Thermal Stability: Silyl ethers are generally more stable at high temperatures than their corresponding alcohols.

    • Enhance Peak Shape: Reduces interactions with active sites in the GC system.

A common derivatizing agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Cyclodextrin-Based CSPs for GC

Derivatized cyclodextrins are the most common CSPs for chiral GC.[12][13] These cyclic oligosaccharides create a chiral cavity into which one enantiomer can fit better than the other, leading to separation. For a derivatized version of our target analyte, a column like a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin phase would be a logical starting point due to its broad applicability.[15]

Workflow and Protocol for Chiral GC Method Development

The following diagram illustrates the decision-making and workflow process for a chiral GC analysis.

GC_Workflow cluster_prep_gc Phase 1: Feasibility & Preparation cluster_screen_gc Phase 2: Screening & Optimization cluster_validate_gc Phase 3: Validation ThermalStability Assess Thermal Stability (Run on non-chiral column) Derivatize Derivatization Required? (e.g., Silylation with BSTFA) ThermalStability->Derivatize Degradation? Yes ColumnSelectGC Select Cyclodextrin CSP ThermalStability->ColumnSelectGC Stable? No Derivatization SamplePrepGC Prepare Derivatized Sample Derivatize->SamplePrepGC SamplePrepGC->ColumnSelectGC TempProgram Optimize Temperature Program (Low initial temp, slow ramp) ColumnSelectGC->TempProgram EvalGC Evaluate Resolution TempProgram->EvalGC EvalGC->TempProgram Optimize ValidateGC Method Validation EvalGC->ValidateGC Rs > 1.5

Caption: Workflow for Chiral GC method development, including the critical derivatization step.

Representative GC Derivatization and Analysis Protocol:

  • Derivatization:

    • To ~1 mg of the analyte in a vial, add 100 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System Setup:

    • Column: Rt-bDEXse (or similar cyclodextrin-based CSP), 30 m x 0.25 mm ID, 0.25 µm film thickness.[15]

    • Carrier Gas: Helium or Hydrogen.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Temperature Program Optimization: Temperature is the most critical parameter for chiral GC separations. Lower temperatures increase interaction time with the CSP, enhancing selectivity but also increasing analysis time.[16]

    • Initial Oven Temp: 100 °C (hold 2 min).

    • Ramp: 2 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 5 min.

  • Data Evaluation: Assess the resolution between the stereoisomer peaks. Adjust the temperature ramp rate (slower for better resolution, faster for quicker analysis) and initial/final temperatures to optimize the separation.

Part 3: Head-to-Head Comparison: Chiral GC vs. Chiral HPLC

The optimal choice depends on the specific analytical goals, available instrumentation, and sample characteristics.

FeatureChiral HPLCChiral GC
Principle Analyte partitions between a liquid mobile phase and a solid chiral stationary phase (CSP).[1]Volatilized analyte partitions between a gaseous mobile phase (carrier gas) and a liquid CSP.[13]
Analyte Suitability Broad applicability; ideal for non-volatile, polar, and thermally labile compounds. Excellent for the target analyte. [3][4]Requires volatile and thermally stable analytes. Derivatization is likely necessary. [3][14]
Typical CSPs Polysaccharide (amylose, cellulose), Pirkle-type, cyclodextrin, protein-based.[6]Cyclodextrin derivatives, amino acid derivatives (e.g., Chirasil-Val).[13][16]
Mobile/Carrier Phase Liquid solvents (Hexane, IPA, ACN, Water) with additives (TFA, DEA).[7]Inert gas (Helium, Hydrogen, Nitrogen).[12]
Separation Efficiency Good to excellent.Very high; capillary columns provide a large number of theoretical plates.[3]
Analysis Speed Typically 10-30 minutes. Can be faster with UHPLC.Often faster for simple mixtures (5-20 minutes), but derivatization adds time.[3]
Detector Options UV-Vis (requires chromophore), MS, ELSD, CAD, Chiral Detectors (CD).FID (universal for organics), MS (structural info), ECD (for halogenated compounds).[3][4]
Method Development Can be complex; requires screening of multiple columns and mobile phase systems.[17]Simpler mobile phase (gas); optimization focuses heavily on the temperature program.[16]
Solvent Consumption High; generates significant liquid waste.Very low; only small amounts for sample prep. Considered a "greener" technique.[18]

Conclusion and Recommendation

For the analysis of tert-Butyl 4-hydroxy-4,5-dimethylazepane-1-carboxylate isomers, Chiral HPLC is the recommended primary technique. Its ability to handle the compound in its native state without the risk of thermal degradation provides a significant advantage in robustness and method reliability.[3][4] The wide availability of polysaccharide-based CSPs offers a high probability of achieving a successful separation through systematic screening.[7][8]

Chiral GC should be considered a secondary or complementary technique. While it offers superior efficiency and speed, the mandatory derivatization step adds complexity and a potential source of error to the workflow.[14] However, if high throughput is essential and a robust derivatization protocol can be validated, Chiral GC-MS can provide excellent sensitivity and confirmatory data.

Ultimately, the choice is driven by the application. For routine quality control and R&D in a pharmaceutical setting, the reliability of HPLC is often preferred. For specialized analyses where speed or the specific selectivity of a GC phase is required, the investment in developing a Chiral GC method can be worthwhile.

References

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